molecular formula C13H18O5 B070762 (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid CAS No. 195202-08-5

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Cat. No.: B070762
CAS No.: 195202-08-5
M. Wt: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-VIFPVBQESA-N
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Description

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral synthetic intermediate of significant interest in medicinal chemistry and anticancer research. Its core structure, featuring the 3,4,5-trimethoxyphenyl moiety, is a critical pharmacophore found in numerous compounds that inhibit tubulin polymerization and disrupt microtubule formation, a validated mechanism for antimitotic agents. The stereospecific (S)-configuration at the chiral center is essential for optimal biological activity and binding affinity to the colchicine binding site on β-tubulin.

Properties

IUPAC Name

(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULUDGUWZFLMO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 195202-08-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, with CAS number 195202-08-5, is a chiral organic compound belonging to the class of 2-arylalkanoic acids. Its structure features a butanoic acid backbone with a 3,4,5-trimethoxyphenyl group attached to the stereogenic center at the second carbon. The trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active molecules, suggesting potential therapeutic applications for this compound. This technical guide provides a comprehensive overview of the available scientific information on this compound and related compounds, focusing on its chemical synthesis, potential biological activities, and likely mechanisms of action.

Synonyms:

  • (S)-2-(3,4,5-Trimethoxyphenyl)butyric acid[1]

  • (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid[1]

  • (S)-α-Ethyl-3,4,5-trimethoxybenzeneacetic acid

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

PropertyValueReference
CAS Number 195202-08-5[1][2][3]
Molecular Formula C₁₃H₁₈O₅[1][2][3]
Molecular Weight 254.28 g/mol [2]
Physical Form Solid[3]
Boiling Point 378.9 °C at 760 mmHg[3]
Purity Typically available in 97% or 98% purity[3][4]
Storage Temperature Room Temperature[3]

Synthesis

Representative Experimental Protocol for Asymmetric Synthesis of 2-Arylalkanoic Acids

The following is a generalized protocol based on methods for synthesizing similar chiral acids and should be considered illustrative rather than a validated procedure for the title compound.

Step 1: Preparation of Chiral Oxazolidinone Acyl Imide A solution of 3,4,5-trimethoxyphenylacetic acid in an appropriate aprotic solvent (e.g., dichloromethane) would be treated with a coupling agent (e.g., oxalyl chloride or a carbodiimide) to form the acid chloride or an activated ester. This intermediate would then be reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding N-acyloxazolidinone.

Step 2: Stereoselective Alkylation The N-acyloxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form a chiral enolate. This enolate is then reacted with an ethylating agent (e.g., ethyl iodide or ethyl triflate). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired (S)-diastereomer with high stereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is removed by hydrolysis under basic conditions, for example, with lithium hydroxide in a mixture of tetrahydrofuran and water. Acidic workup then yields the final product, this compound. The chiral auxiliary can often be recovered and reused.

Asymmetric Synthesis of this compound start 3,4,5-Trimethoxyphenylacetic Acid acyl_imide N-Acyloxazolidinone start->acyl_imide 1. Activation 2. Reaction with Chiral Auxiliary chiral_aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) chiral_aux->acyl_imide enolate Chiral Enolate acyl_imide->enolate Deprotonation (e.g., LDA) alkylated_product Alkylated Intermediate enolate->alkylated_product Alkylation (e.g., Ethyl Iodide) final_product This compound alkylated_product->final_product Hydrolysis recovered_aux Recovered Chiral Auxiliary alkylated_product->recovered_aux Hydrolysis

Figure 1: Generalized workflow for the asymmetric synthesis.

Biological Activity

While specific quantitative biological data for this compound are not extensively reported in peer-reviewed literature, the trimethoxyphenyl moiety is present in numerous compounds with significant biological activities. Research on structurally related molecules suggests that this class of compounds may possess anticancer, anti-inflammatory, and neuroprotective properties. Table 2 summarizes the biological activities of some representative trimethoxyphenyl-containing compounds. It is crucial to note that these data are for related, but distinct, molecules and should not be directly extrapolated to the title compound.

Compound ClassSpecific CompoundBiological ActivityAssayQuantitative Data (IC₅₀/EC₅₀)Reference
Trimethoxyphenyl-based ChalconesChalcone DerivativeAntiproliferativeTubulin Polymerization InhibitionIC₅₀ = 2.2 µM[5]
Trimethoxyphenyl PyrimidinesCompound 9pAntiproliferativeHeLa, MCF-7, A549 cell linesIC₅₀ values reported[6]
TriazolylthioacetamidesCompound 8bAntiproliferativeTubulin Polymerization InhibitionIC₅₀ = 5.9 µM[7]
Tetramethoxyflavone (TMF)3′,4′,5,7-TetramethoxyflavoneAnti-neuroinflammatoryLPS-induced BV2 cellsData on cytokine reduction[8]
Tetrahydrofuran DerivativeL-652,731PAF Receptor Antagonist[³H]PAF BindingED₅₀ = 2 x 10⁻⁸ M[9]

Potential Mechanisms of Action

The precise molecular targets and signaling pathways for this compound have not been elucidated. However, based on the activities of related trimethoxyphenyl compounds, two primary potential mechanisms of action can be hypothesized: inhibition of tubulin polymerization and modulation of neuroinflammatory pathways.

Inhibition of Tubulin Polymerization

The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that binds to the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation during cell division. The resulting mitotic arrest can lead to apoptosis in rapidly proliferating cells, such as cancer cells. Many compounds containing the trimethoxyphenyl moiety have been investigated as potential anticancer agents due to this mechanism.[5][7][12]

Tubulin Polymerization Inhibition TMP_compound (S)-2-(3,4,5-Trimethoxyphenyl) butanoic acid (Hypothesized) tubulin β-Tubulin TMP_compound->tubulin Binds to colchicine_site Colchicine Binding Site microtubule_disruption Disruption of Microtubule Dynamics tubulin->microtubule_disruption mitotic_arrest G2/M Phase Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Figure 2: Hypothesized mechanism of tubulin inhibition.
Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating the neuroinflammatory response. Over-activation of microglia can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Studies on related trimethoxy- and other methoxy-containing phenolic compounds have shown that they can suppress neuroinflammation by inhibiting key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[8][13] Inhibition of these pathways can reduce the production of inflammatory mediators.

Neuroinflammatory Pathway Modulation inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Aβ) mapk_pathway MAPK Pathway (ERK, JNK, p38) inflammatory_stimulus->mapk_pathway nfkb_pathway NF-κB Pathway inflammatory_stimulus->nfkb_pathway TMP_compound (S)-2-(3,4,5-Trimethoxyphenyl) butanoic acid (Hypothesized) TMP_compound->mapk_pathway Inhibits TMP_compound->nfkb_pathway Inhibits mapk_pathway->nfkb_pathway proinflammatory_genes Pro-inflammatory Gene Transcription nfkb_pathway->proinflammatory_genes cytokines Cytokines, Chemokines, iNOS, COX-2 proinflammatory_genes->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation

References

Physicochemical properties of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid reveals a compound of significant interest for which detailed experimental data is not extensively available in public literature. This guide, therefore, serves as a comprehensive framework for the characterization of this molecule, outlining the necessary experimental protocols and data presentation standards relevant to drug development professionals. The methodologies described are based on established analytical techniques for novel chemical entities.

Chemical Identity and Structure

This compound is a chiral carboxylic acid featuring a trimethoxyphenyl group. Its chemical structure is fundamental to its physical properties and potential biological activity.

  • IUPAC Name: (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

  • Molecular Formula: C₁₃H₁₈O₅

  • Molecular Weight: 254.28 g/mol

  • Chemical Structure: Chemical Structure of this compound (Note: This is a representative 2D structure. The actual 3D conformation would be determined experimentally.)

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for drug development, influencing formulation, pharmacokinetics, and pharmacodynamics. The following table summarizes key parameters that require experimental determination.

PropertyValueStandard Method
Physical State To be determined (TBD)Visual Inspection at STP
Melting Point TBDCapillary Melting Point (USP <741>)
Boiling Point TBDEbulliometry / Predicted via nomograph
Aqueous Solubility TBDShake-flask method (OECD 105)
Dissociation Constant (pKa) TBDPotentiometric Titration / UV-spectroscopy
Log P (Octanol-Water) TBDShake-flask method / HPLC method (OECD 117)
Optical Rotation TBDPolarimetry

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of the compound.

Determination of Melting Point (Capillary Method)
  • Sample Preparation: A small, anhydrous sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus. The temperature is ramped up quickly to about 15°C below the expected melting point, then increased at a rate of 1-2°C per minute.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Aqueous Solubility (Shake-Flask Method)
  • Procedure: An excess amount of the solid compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of the compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Dissociation Constant (pKa) by Potentiometric Titration
  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualization of Characterization Workflow and Potential Interactions

Diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

Caption: Workflow for the characterization of a novel chemical entity.

G compound This compound enzyme Target Enzyme (e.g., Cyclooxygenase) compound->enzyme product Product (e.g., Prostaglandin) enzyme->product  Conversion inhibition Inhibition substrate Substrate (e.g., Arachidonic Acid) substrate->enzyme conversion Conversion

Caption: Hypothetical enzyme inhibition pathway for the compound.

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

This technical guide provides a comprehensive overview of this compound, including its molecular structure, physicochemical properties, potential synthetic routes, and plausible biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a chiral carboxylic acid. The core structure consists of a butanoic acid backbone substituted at the alpha-position (carbon-2) with a 3,4,5-trimethoxyphenyl group. The "(S)" designation indicates the stereochemistry at the chiral center.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 195202-08-5[1][2][3]
Molecular Formula C13H18O5[1][2][3][4]
Molecular Weight 254.28 g/mol [1][2][3][5]
IUPAC Name (2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid[1]
Canonical SMILES CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O[4]
InChI Key WBULUDGUWZFLMO-VIFPVBQESA-N[1][4]
Physical Form Solid[1]
Boiling Point 378.9 °C at 760 mmHg[1][5]
pKa (Predicted) 4.28 ± 0.14[4]
Purity Typically available at 97%[1][2]

Synthesis and Experimental Protocols

This compound is primarily utilized as a building block in various chemical syntheses.[2] While specific, detailed experimental protocols for its asymmetric synthesis are not extensively documented in the public domain, a plausible synthetic pathway can be inferred from standard organic chemistry principles and synthesis routes for related racemic compounds.

Postulated Synthetic Workflow

A common method for synthesizing 2-arylalkanoic acids involves the alkylation of a phenylacetic acid derivative. The synthesis could start from the commercially available 3,4,5-trimethoxyphenylacetic acid. The process would involve deprotonation to form an enolate, followed by alkylation with an ethylating agent. To achieve the specific (S)-enantiomer, an asymmetric synthesis approach, such as using a chiral auxiliary, would be necessary.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Final Product Formation A 3,4,5-Trimethoxyphenylacetic acid C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., LDA) F Alkylated Intermediate C->F D Ethyl Iodide D->F Alkylation E Chiral Auxiliary (on substrate) H This compound F->H G Hydrolysis G->H Auxiliary Cleavage

Caption: Postulated workflow for the asymmetric synthesis of the target compound.

General Experimental Protocol (Hypothetical)
  • Preparation of Chiral Substrate : Couple 3,4,5-trimethoxyphenylacetic acid to a suitable chiral auxiliary (e.g., a chiral oxazolidinone) using standard peptide coupling reagents.

  • Deprotonation : Dissolve the resulting chiral amide in a dry aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the corresponding enolate.

  • Alkylation : To the enolate solution, add ethyl iodide and allow the reaction to proceed at low temperature, gradually warming to room temperature. The chiral auxiliary directs the ethyl group to one face of the enolate, leading to a diastereoselective product.

  • Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the diastereomeric product using column chromatography.

  • Auxiliary Cleavage : Cleave the chiral auxiliary from the alkylated product via hydrolysis (e.g., using lithium hydroxide) to yield the final this compound.

  • Final Purification : Purify the final product by recrystallization or column chromatography to achieve high enantiomeric purity.

Note: This protocol is a generalized representation. Optimization of reagents, solvents, temperatures, and reaction times would be necessary.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of 3,4,5-trimethoxyphenyl derivatives has demonstrated significant pharmacological activities. The racemic mixture, (R/S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, has been noted for its potential anti-inflammatory and neuroprotective effects, with investigations into its use for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[5]

Structurally related compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid, have been shown to possess antinarcotic properties by acting as agonists for the serotonin 5-HT(1A) receptor.[6] This agonism leads to an increase in the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6]

Hypothetical Signaling Pathway

Based on the activity of related compounds, it is plausible that this compound or its derivatives could interact with G-protein coupled receptors like the 5-HT(1A) receptor. The diagram below illustrates this hypothetical signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Compound (S)-2-(3,4,5-Trimethoxyphenyl) butanoic acid derivative Receptor 5-HT1A Receptor (GPCR) Compound->Receptor Agonist Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) G_Protein->MAPK_Cascade Activation cAMP cAMP AC->cAMP Conversion pERK pERK1/2 MAPK_Cascade->pERK Phosphorylation Response Neuroprotective or Anti-inflammatory Effects pERK->Response Leads to

Caption: Hypothetical signaling pathway initiated by a derivative of the title compound.

This guide provides a foundational understanding of this compound. Further experimental validation is required to confirm the proposed synthetic routes and to fully elucidate its biological activity and mechanism of action.

References

The Pivotal Role of the 3,4,5-Trimethoxyphenyl Moiety in Modern Chemical Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged structural motif in medicinal chemistry, imparting a wide range of potent biological activities to the molecules that contain it. This technical guide provides a comprehensive overview of the diverse pharmacological effects of TMP-containing compounds, with a primary focus on their well-established anticancer properties and emerging roles as antimicrobial and anti-inflammatory agents. This document details the underlying mechanisms of action, summarizes key quantitative data, and provides insights into the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Cytoskeleton

The most extensively studied biological activity of 3,4,5-trimethoxyphenyl compounds is their potent anticancer efficacy.[1][2] A significant number of these compounds function as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization, a critical process for cell division.[3][4][5] This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis in cancer cells.[3][6][7]

The TMP group is a key pharmacophoric feature that facilitates the binding of these compounds to the colchicine-binding site on β-tubulin.[1][5] This interaction inhibits the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation of the mitotic spindle.[4][6]

Quantitative Anticancer Activity Data

The antiproliferative activity of various 3,4,5-trimethoxyphenyl derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
3g MCF-7 (Breast)2.94 ± 0.56[6]
MDA-MB-231 (Breast)1.61 ± 0.004[6]
A549 (Lung)6.30 ± 0.30[6]
HeLa (Cervical)6.10 ± 0.31[6]
A375 (Melanoma)0.57 ± 0.01[6]
B16-F10 (Melanoma)1.69 ± 0.41[6]
9p HeLa (Cervical)Not explicitly stated, but potent[3][4]
MCF-7 (Breast)Not explicitly stated, but potent[3][4]
A549 (Lung)Not explicitly stated, but potent[3][4]
9, 10, 11 HepG2 (Liver)1.38 to 3.21[7][8]
SCT-4 MCF-7 (Breast)Decreased DNA biosynthesis to 70% ± 3 at 100 µM[9]
SCT-5 MDA-MB-231 (Breast)Decreased DNA biosynthesis to 71% ± 3 at 100 µM[9]
Chalcone 8 PCa (Prostate)17-31 nM (at 48h)[10]
Chalcone 10 PC3 (Prostate)17 nM (at 48h)[10]
DU145 (Prostate)20 nM (at 48h)[10]
HCT116 (Colorectal)39 nM (at 48h)[10]
HT-29 (Colorectal)28 nM (at 48h)[10]
CHO27 PCa (Prostate)5-40 nM[11]
Signaling Pathway for Anticancer Activity

The disruption of microtubule dynamics by 3,4,5-trimethoxyphenyl compounds triggers a cascade of intracellular events leading to programmed cell death.

anticancer_pathway TMP 3,4,5-Trimethoxyphenyl Compound Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Anticancer mechanism of TMP compounds.

Antimicrobial Activity

Certain derivatives of 3,4,5-trimethoxyphenyl compounds have demonstrated notable antimicrobial effects against a variety of pathogenic bacteria and fungi.[12][13] This suggests their potential application as novel antimicrobial agents or as scaffolds for the development of new anti-infective drugs. For instance, 3,4,5-trimethoxy-benzyl-hydrazine derivatives have shown moderate antimicrobial activity.[14]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeMicroorganismMICReference
3,4,5-Trimethoxyphenol (TMP)Bacteria and FungiEfficacy demonstrated[12]
Quaternary ammonium aldiminesK. pneumoniaeSelective activity[13]
P. aeruginosaSelective activity[13]
3,4,5-trimethoxy-benzyl-hydrazine derivativesGram-positive and Gram-negative bacteria, FungiModerate activity[14]
Amide S58S. aureus ATCC259231 µg/mL[15]
S. pneumoniae ATCC496190.5 µg/mL[15]
S. pyogenes S21 µg/mL[15]
Amide S59S. aureus ATCC259230.5 µg/mL[15]
S. pneumoniae ATCC496190.06 µg/mL[15]
S. pyogenes S20.25 µg/mL[15]

Anti-inflammatory Activity

Derivatives of 3,4,5-trimethoxyphenyl compounds have also been shown to possess anti-inflammatory properties.[15][16] These compounds can modulate key inflammatory pathways, such as the MAPK and NF-κB signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[16][17]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects have been quantified by measuring the inhibition of various inflammatory markers.

Compound IDAssayResultReference
3,4′,5-TMS NO, IL-6, TNF-α secretion in LPS-induced RAW 264.7 cellsSuppression[16]
Ester S60 HMGB1-mediated hyperpermeabilityMarked inhibition at 10 µM[15]
Anilides 5a-l and hydrazide 6 Carrageenan-induced rat paw edema38%-100% of indomethacin activity[18]
Compound 4b COX-1 InhibitionIC50 = 45.9 µM[18]
COX-2 InhibitionIC50 = 68.2 µM[18]
Compound 6 COX-1 InhibitionIC50 = 39.8 µM[18]
COX-2 InhibitionIC50 = 46.3 µM[18]
2-(trimethoxyphenyl)-4-R1-5-R2-thiazoles Acute inflammation in ratsReduced bone marrow response, phagocytic capacity, and nitro-oxidative stress[19]
Signaling Pathway for Anti-inflammatory Activity

The anti-inflammatory action of certain 3,4,5-trimethoxyphenyl derivatives involves the suppression of key signaling pathways activated by inflammatory stimuli.

anti_inflammatory_pathway LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB TMP 3,4,5-Trimethoxyphenyl Compound TMP->MAPK TMP->NFkB Inflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α) MAPK->Inflammation NFkB->Inflammation mtt_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_measure Measurement c1 Seed cancer cells in 96-well plates c2 Incubate for 24h c1->c2 t1 Treat cells with various concentrations of TMP compound c2->t1 t2 Incubate for 48-72h t1->t2 m1 Add MTT solution t2->m1 m2 Incubate for 4h m1->m2 m3 Add DMSO to dissolve formazan crystals m2->m3 m4 Measure absorbance at 570 nm m3->m4 r1 Calculate IC50 values m4->r1

References

The Therapeutic Promise of Trimethoxyphenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethoxyphenyl (TMP) moiety, a key pharmacophore derived from natural products, has garnered significant attention in medicinal chemistry for its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of TMP derivatives, with a primary focus on their well-established role as anticancer agents and emerging potential in anti-inflammatory, antimicrobial, and neuroprotective therapies. This document details the mechanisms of action, summarizes quantitative biological data, provides comprehensive experimental protocols, and visualizes key cellular pathways and workflows to support further research and development in this promising area.

Anticancer Applications: Targeting Microtubule Dynamics

The most extensively studied therapeutic application of trimethoxyphenyl derivatives is in the field of oncology, where they primarily function as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are critical for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Key Classes of Anticancer Trimethoxyphenyl Derivatives

Several distinct chemical scaffolds incorporating the TMP moiety have been developed and evaluated for their anticancer properties.

  • Pyridines: 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as cis-restricted analogues of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1]

  • Chalcones: Chalcones bearing a trimethoxyphenyl group are another important class of anticancer agents. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those of the breast, colon, and liver.[2]

  • Selenophenes: The incorporation of a selenophene ring as a linker for the TMP moiety has yielded novel derivatives with potent tubulin polymerization inhibitory activity and significant cytotoxicity against human cancer cells.[3][4]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative trimethoxyphenyl derivatives against various human cancer cell lines.

Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Reference
9p 0.0470.090.90[1]

Table 2: Antiproliferative Activity of Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts

CompoundSMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM)HL-60 (Promyelocytic Leukemia) IC₅₀ (µM)SW-480 (Colon Adenocarcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)Reference
7f 0.190.150.230.180.41[2]

Table 3: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives

CompoundHuh7 (Hepatocellular Carcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)SGC-7901 (Gastric Cancer) IC₅₀ (µM)Reference
7i 0.0180.0210.015[3][4]
Mechanism of Action: Signaling Pathways

The primary mechanism of anticancer action for many trimethoxyphenyl derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Effects of TMP Derivatives TMP Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Anticancer Mechanism of TMP Derivatives.

The binding of the TMP derivative to the colchicine site of β-tubulin inhibits its polymerization into microtubules. This leads to a cascade of events, culminating in programmed cell death.

G cluster_1 Apoptosis Induction Pathway G2M_Arrest G2/M Arrest p53_up p53 Upregulation G2M_Arrest->p53_up Bax_up Bax Upregulation p53_up->Bax_up Bcl2_down Bcl-2 Downregulation p53_up->Bcl2_down MMP_loss Mitochondrial Membrane Potential Loss Bax_up->MMP_loss Bcl2_down->MMP_loss Caspase Caspase Activation MMP_loss->Caspase Apoptosis_final Apoptosis Caspase->Apoptosis_final

Apoptosis induction by TMP derivatives.

Emerging Therapeutic Applications

Beyond their established anticancer effects, trimethoxyphenyl derivatives are being explored for a range of other therapeutic uses.

Anti-inflammatory Activity

Certain TMP-containing scaffolds, such as 2-(trimethoxyphenyl)-thiazoles and chalcones, have demonstrated anti-inflammatory properties. These compounds have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Table 4: Anti-inflammatory Activity of 2-(Trimethoxyphenyl)-thiazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
A3 >3002.5[5]
Antimicrobial Activity

Several trimethoxyphenyl derivatives have exhibited activity against a spectrum of bacterial and fungal pathogens. For instance, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has been shown to be fungicidal against a variety of clinically relevant fungi, including fluconazole-resistant strains.[6]

Table 5: Minimum Inhibitory Concentration (MIC) of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN)

OrganismMIC Range (µg/mL)Reference
Candida albicans1-4[6]
Cryptococcus neoformans1-4[6]
Neuroprotective Potential

The potential for trimethoxyphenyl derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease is an area of growing interest. Some studies have suggested that compounds containing methoxy groups may possess neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions, and modulation of neurotransmitter systems.[2][7] However, research in this area is still in its early stages, and more focused studies on specific TMP derivatives are needed to validate these preliminary findings.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of trimethoxyphenyl derivatives.

General Experimental Workflow

The preclinical evaluation of a novel trimethoxyphenyl derivative typically follows a standardized workflow.

G cluster_2 Experimental Workflow Synthesis Synthesis and Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo

Typical workflow for evaluating TMP derivatives.
Synthesis of Trimethoxyphenyl Derivatives

Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines: The synthesis of these compounds typically involves a multi-step process. A common route starts with the appropriate starting materials to construct the pyridine ring, followed by Suzuki coupling to introduce the aryl and trimethoxyphenyl groups.

Synthesis of Trimethoxyphenyl Chalcones: Chalcones are generally synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a trimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide.[2]

Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophenes: The synthesis of these derivatives can be achieved through a sequence of reactions starting with selenophene. Key steps include bromination, reduction, and palladium-catalyzed coupling reactions to introduce the desired aryl and trimethoxyphenyl substituents.[3]

In Vitro Antiproliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 2 × 10⁴ cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds in triplicate and incubate for an additional 72 hours.

  • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium containing 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: After a 4-hour incubation, remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

Trimethoxyphenyl derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of anticancer drug discovery. Their ability to target microtubule dynamics provides a well-validated mechanism for inducing cancer cell death. The modular nature of their synthesis allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

While the anticancer applications are the most advanced, the emerging evidence for their anti-inflammatory, antimicrobial, and neuroprotective activities warrants further investigation. Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR) Studies: Systematic modifications of the TMP scaffold can lead to the discovery of more potent and selective agents for various therapeutic targets.

  • Elucidating Detailed Mechanisms of Action: While tubulin inhibition is a primary mechanism in cancer, the molecular targets and pathways for other therapeutic effects need to be thoroughly investigated.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Exploring Combination Therapies: Investigating the synergistic effects of TMP derivatives with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of trimethoxyphenyl derivatives holds great promise for the development of novel and effective therapies for a range of human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in this exciting field.

References

An In-depth Technical Guide to the Safety and Handling of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, a compound of interest in pharmaceutical research. The following sections detail its hazard identification, safe handling protocols, biological activities, and relevant experimental procedures. This document is intended for use by qualified personnel in a laboratory setting.

Chemical and Physical Properties

This compound is a chiral carboxylic acid. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 195202-08-5[1]
Molecular Formula C₁₃H₁₈O₅[1]
Molecular Weight 254.28 g/mol [1]
Physical Form Solid[1]
Boiling Point 378.9 °C at 760 mmHg[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and corresponding precautionary statements are outlined below.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazard and Precautionary Statements
TypeCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Quantitative toxicological data such as LD50 or LC50 are not currently available for this compound. All handling procedures should be based on the potential hazards indicated by the GHS classification.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk of exposure and maintain the integrity of the compound.

  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[1]

    • Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.[1]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.[1]

  • Hygiene Measures : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

SituationProcedure
Spill Avoid generating dust.[1] Wear appropriate PPE.[1] Sweep up the material and place it in a suitable container for disposal.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
Inhalation Move the person to fresh air.[1]
Ingestion Do not induce vomiting.[1] Rinse mouth with water.[1]

In all cases of exposure, seek medical attention if irritation or other symptoms persist.[1]

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on related trimethoxyphenyl compounds suggests potential biological activities, particularly in the context of cancer research. Many compounds containing the 3,4,5-trimethoxyphenyl moiety have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2][3][4] A plausible mechanism of action, based on these related compounds, involves the induction of the intrinsic apoptotic pathway.

apoptosis_pathway compound This compound (Hypothesized) stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Experimental Protocols

The following are generalized protocols based on methodologies for similar compounds and should be optimized for specific experimental conditions.

Proposed Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

A potential synthetic route to the racemic compound could involve the alkylation of a 3,4,5-trimethoxyphenylacetic acid derivative.

  • Esterification of 3,4,5-trimethoxyphenylacetic acid:

    • Dissolve 3,4,5-trimethoxyphenylacetic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(3,4,5-trimethoxyphenyl)acetate.

  • Alkylation of the ester:

    • In a flame-dried flask under an inert atmosphere, dissolve methyl 2-(3,4,5-trimethoxyphenyl)acetate in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C.

    • Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 30 minutes to form the enolate.

    • Add ethyl iodide and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Hydrolysis to the carboxylic acid:

    • Dissolve the crude alkylated ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir at room temperature for 2-4 hours.

    • Acidify the mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid.

Chiral Purification by HPLC

The enantiomers of the racemic acid can be separated using chiral High-Performance Liquid Chromatography (HPLC).

  • Column : A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is recommended.

  • Mobile Phase : A typical mobile phase for normal-phase separation of acidic compounds would be a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid). A starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).

  • Flow Rate : Typically 0.5-1.0 mL/min.

  • Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Optimization : The ratio of hexane to alcohol, the choice of alcohol, and the concentration of the acidic modifier can be varied to optimize the separation.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of the compound on a cancer cell line.

mtt_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of the compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data to determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding : Seed cells (e.g., a human cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6]

  • Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).[5][6]

  • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).[5][6]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5][6]

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5][6]

  • Data Acquisition : Measure the absorbance of each well at approximately 570 nm using a microplate reader.[5][6]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5][6]

Disposal Considerations

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1] It is recommended to use a licensed professional waste disposal service.[1]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in a suitably equipped facility. The user is solely responsible for compliance with all applicable laws and regulations.

References

Natural Sources of 3,4,5-Trimethoxyphenyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds featuring the 3,4,5-trimethoxyphenyl moiety are a significant class of natural products that have garnered considerable interest in the scientific community. This structural feature is a key pharmacophore in a variety of biologically active molecules, including the well-known psychedelic mescaline, as well as compounds with potential applications in oncology and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the natural sources of 3,4,5-trimethoxyphenyl compounds, detailing their prevalence, biosynthesis, and the experimental methodologies used for their study.

Natural Occurrence

3,4,5-Trimethoxyphenyl compounds are found across a diverse range of organisms, from terrestrial plants to marine life and fungi. While a multitude of species have been identified as sources, the concentration of these compounds can vary significantly.

Prominent Plant Sources

A variety of plant species are known to produce compounds containing the 3,4,5-trimethoxyphenyl group. These are often secondary metabolites involved in the plant's defense mechanisms.

Plant SpeciesFamilyCompound(s)Plant Part(s)
Lophophora williamsii (Peyote)CactaceaeMescaline (3,4,5-Trimethoxyphenethylamine)Crown (Button)
Echinopsis pachanoi (San Pedro cactus)CactaceaeMescalineStem
Diospyros erianthaEbenaceae3,4,5-TrimethoxyphenolHeartwood[1]
Tarenna attenuataRubiaceae3,4,5-TrimethoxyphenolNot specified[2]
Zanthoxylum ailanthoidesRutaceae3,4,5-TrimethoxybenzaldehydeNot specified[3]
Acorus calamus (Sweet Flag)Acoraceae3,4,5-TrimethoxybenzaldehydeRhizome[3]
Cassia grandisFabaceae3,4,5-TrimethoxybenzaldehydeLeaves, Fruit[3]
Ailanthus integrifoliaSimaroubaceae3,4,5-TrimethoxyphenolBark[3]
Betula platyphylla var. japonicaBetulaceae3,4,5-Trimethoxyphenyl beta-D-glucopyranosideNot specified
Walsura robustaMeliaceae3,4,5-Trimethoxyphenyl beta-D-glucopyranosideNot specified

It is important to note that while many plants are reported to contain these compounds, quantitative data on their concentrations are often limited in the available scientific literature.

Quantitative Data on Mescaline in Lophophora williamsii

Significant research has been conducted on the concentration of mescaline in the peyote cactus, a plant of great cultural and religious importance to Native American communities. The highest concentrations are found in the crown of the cactus, also known as the "button."

Plant PartMescaline Concentration (% of dry weight)
Crown (Button)1.82 - 5.50%
Non-chlorophyllous Stem0.118 - 0.376%
Root0.0147 - 0.0773%

Data compiled from studies on wild-collected specimens.

Biosynthesis of 3,4,5-Trimethoxyphenyl Compounds

The biosynthesis of 3,4,5-trimethoxyphenyl compounds originates from the phenylpropanoid pathway , a major metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The starting precursor for this pathway is the aromatic amino acid L-phenylalanine.

General Phenylpropanoid Pathway

The initial steps of the phenylpropanoid pathway are common to the biosynthesis of many phenolic compounds.

Phenylpropanoid_Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL

General Phenylpropanoid Pathway
Biosynthesis of Mescaline in Lophophora williamsii

The biosynthesis of mescaline is a well-studied example of the elaboration of the phenylpropanoid pathway to produce a 3,4,5-trimethoxyphenyl compound. The pathway proceeds from L-tyrosine, a closely related aromatic amino acid.

Mescaline_Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase 3-Methoxy-4-hydroxyphenethylamine 3-Methoxy-4-hydroxyphenethylamine Dopamine->3-Methoxy-4-hydroxyphenethylamine OMT 3,4-Dimethoxy-5-hydroxyphenethylamine 3,4-Dimethoxy-5-hydroxyphenethylamine 3-Methoxy-4-hydroxyphenethylamine->3,4-Dimethoxy-5-hydroxyphenethylamine OMT Mescaline Mescaline 3,4-Dimethoxy-5-hydroxyphenethylamine->Mescaline OMT

Biosynthesis of Mescaline
Plausible Biosynthesis of 3,4,5-Trimethoxybenzaldehyde

While the exact enzymatic steps have not been fully elucidated in all source plants, a plausible biosynthetic route to 3,4,5-trimethoxybenzaldehyde involves the shikimate pathway leading to gallic acid, which is then methylated and reduced.

TMB_Biosynthesis Shikimate Pathway Shikimate Pathway Gallic Acid Gallic Acid Shikimate Pathway->Gallic Acid 3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic Acid Gallic Acid->3,4,5-Trimethoxybenzoic Acid O-Methyltransferases (OMTs) 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzoic Acid->3,4,5-Trimethoxybenzaldehyde Carboxylic Acid Reductase (CAR)

Plausible Biosynthesis of 3,4,5-Trimethoxybenzaldehyde

Experimental Protocols

The extraction and analysis of 3,4,5-trimethoxyphenyl compounds from natural sources require careful selection of methodologies to ensure efficient isolation and accurate quantification.

General Extraction Workflow

A generalized workflow for the extraction of these compounds from plant material is outlined below.

Extraction_Workflow Plant Material (Dried, Powdered) Plant Material (Dried, Powdered) Solvent Extraction (e.g., Methanol, Ethanol) Solvent Extraction (e.g., Methanol, Ethanol) Plant Material (Dried, Powdered)->Solvent Extraction (e.g., Methanol, Ethanol) Filtration/Centrifugation Filtration/Centrifugation Solvent Extraction (e.g., Methanol, Ethanol)->Filtration/Centrifugation Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Chromatographic Purification (e.g., Column Chromatography) Chromatographic Purification (e.g., Column Chromatography) Crude Extract->Chromatographic Purification (e.g., Column Chromatography) Isolated Compound(s) Isolated Compound(s) Chromatographic Purification (e.g., Column Chromatography)->Isolated Compound(s)

General Extraction Workflow
Detailed Protocol: HPLC-DAD for Quantification of Phenolic Compounds

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used technique for the quantification of phenolic compounds.

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of dried, powdered plant material.

  • Extract with a suitable solvent (e.g., 20 mL of methanol) using ultrasonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. HPLC-DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Diode-array detector monitoring at the wavelength of maximum absorbance for the target compound (typically 270-320 nm for trimethoxyphenyl derivatives).

3. Quantification:

  • A calibration curve is generated using certified reference standards of the target 3,4,5-trimethoxyphenyl compound at a range of concentrations.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Detailed Protocol: GC-MS for Analysis of Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of more volatile 3,4,5-trimethoxyphenyl compounds, such as 3,4,5-trimethoxybenzaldehyde, especially in essential oil fractions.

1. Sample Preparation:

  • For essential oils, a simple dilution in a suitable solvent (e.g., hexane or dichloromethane) is often sufficient.

  • For other extracts, a derivatization step (e.g., silylation) may be necessary to increase the volatility of the compounds.

2. GC-MS Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range scanned is typically 40-550 amu.

3. Identification and Quantification:

  • Compound identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST, Wiley).

  • Quantification can be performed using an internal standard and creating a calibration curve with a certified reference standard.

Signaling Pathways and Ecological Roles

The specific signaling pathways within the source organisms that are directly regulated by 3,4,5-trimethoxyphenyl compounds are not yet fully elucidated. However, as a class of phenolic compounds, they are known to play crucial roles in plant defense and stress response.

General Role of Phenolic Compounds in Plant Defense

Phenolic compounds are integral to a plant's defense arsenal against a variety of biotic and abiotic stresses.

Plant_Defense cluster_stress Stressors cluster_response Defense Responses Pathogen Attack Pathogen Attack Phenylpropanoid Pathway Phenylpropanoid Pathway Pathogen Attack->Phenylpropanoid Pathway Herbivory Herbivory Herbivory->Phenylpropanoid Pathway UV Radiation UV Radiation UV Radiation->Phenylpropanoid Pathway Oxidative Stress Oxidative Stress Oxidative Stress->Phenylpropanoid Pathway Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives) Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives) Phenylpropanoid Pathway->Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives) Antimicrobial Activity Antimicrobial Activity Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives)->Antimicrobial Activity Antifeedant Properties Antifeedant Properties Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives)->Antifeedant Properties UV Screening UV Screening Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives)->UV Screening Antioxidant Activity Antioxidant Activity Phenolic Compounds (including 3,4,5-trimethoxyphenyl derivatives)->Antioxidant Activity

References

An In-depth Technical Guide to Racemic vs. Enantiopure 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4,5-trimethoxyphenyl)butanoic acid, focusing on the critical differences between its racemic and enantiopure forms. While direct comparative data for this specific molecule is limited in publicly available literature, this document compiles existing information on its properties and draws upon established principles of stereochemistry and pharmacology for analogous compounds. It outlines detailed experimental protocols for synthesis, chiral resolution, and biological evaluation, and presents potential signaling pathways that may be modulated by this compound.

Introduction to Chirality and Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules such as enzymes and receptors.[1] A racemic mixture contains equal amounts of both enantiomers and is optically inactive.[2][3] In contrast, an enantiopure compound consists of a single enantiomer.[2] The development of single-enantiomer drugs, or "chiral switches," from existing racemates is a common strategy to improve therapeutic efficacy and safety.[2]

2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid with a stereocenter at the second carbon of the butanoic acid chain. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a number of biologically active compounds, suggesting that this molecule may possess interesting pharmacological properties.

Physicochemical Properties

Quantitative data on the specific physical properties of the racemic and enantiopure forms of 2-(3,4,5-trimethoxyphenyl)butanoic acid are not extensively reported. However, some properties of the racemic mixture have been documented.

Table 1: Physicochemical Properties of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

PropertyRacemic Form(R)-Enantiomer(S)-Enantiomer
CAS Number 195202-06-3[4]40634420 (CID)[5]195202-08-5[6]
Molecular Formula C₁₃H₁₈O₅[4]C₁₃H₁₈O₅[5]C₁₃H₁₈O₅[6]
Molecular Weight 254.28 g/mol [4]254.28 g/mol [5]254.28 g/mol [6]
Boiling Point 378.9 °C at 760 mmHg[4]Not availableNot available
Density 1.142 g/cm³[4]Not availableNot available
Melting Point Not availableNot availableNot available
Optical Rotation 0° (optically inactive)Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerNot available

Note: Data for the enantiopure forms is largely unavailable in public databases. The optical rotation of enantiomers is an intrinsic property that must be determined experimentally.

Synthesis and Chiral Resolution: Experimental Protocols

Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Proposed Synthesis Workflow:

G cluster_0 Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid 3,4,5-Trimethoxyphenylacetonitrile 3,4,5-Trimethoxyphenylacetonitrile Alkylation Alkylation 3,4,5-Trimethoxyphenylacetonitrile->Alkylation 1. Base (e.g., NaH, LDA) 2. Ethyl halide (e.g., C2H5Br) 2-(3,4,5-Trimethoxyphenyl)butanenitrile 2-(3,4,5-Trimethoxyphenyl)butanenitrile Alkylation->2-(3,4,5-Trimethoxyphenyl)butanenitrile Hydrolysis Hydrolysis 2-(3,4,5-Trimethoxyphenyl)butanenitrile->Hydrolysis Acid or Base (e.g., H2SO4/H2O or KOH/EtOH) Racemic_Acid Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid Hydrolysis->Racemic_Acid

Caption: Proposed workflow for the synthesis of racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid.

Illustrative Protocol (adapted from general procedures):

  • Alkylation: To a solution of 3,4,5-trimethoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added dropwise at a reduced temperature (e.g., 0 °C or -78 °C). After stirring for a period to allow for deprotonation, ethyl bromide is added, and the reaction is allowed to warm to room temperature and stir until completion (monitored by thin-layer chromatography, TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-(3,4,5-trimethoxyphenyl)butanenitrile can be purified by column chromatography.

  • Hydrolysis: The purified nitrile is then subjected to hydrolysis. This can be achieved under acidic conditions (e.g., refluxing with aqueous sulfuric acid) or basic conditions (e.g., refluxing with potassium hydroxide in ethanol, followed by acidification).

  • Final Purification: After hydrolysis and work-up, the crude racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid can be purified by recrystallization or column chromatography to yield the final product.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual biological activities. The most common methods for chiral resolution are diastereomeric salt crystallization and chiral high-performance liquid chromatography (HPLC).

This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]

Workflow for Diastereomeric Salt Resolution:

G cluster_1 Chiral Resolution via Diastereomeric Salt Crystallization Racemic_Acid Racemic Acid Salt_Formation Salt_Formation Racemic_Acid->Salt_Formation Chiral Base (e.g., (R)-1-phenylethylamine) Diastereomeric_Salts Mixture of Diastereomeric Salts Salt_Formation->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization Fractional Crystallization Separated_Salts Separated Diastereomeric Salts (Solid and Filtrate) Crystallization->Separated_Salts Acidification Acidification Separated_Salts->Acidification Acid (e.g., HCl) Enantiopure_Acids Enantiopure Acids ((R) and (S)) Acidification->Enantiopure_Acids

Caption: Workflow for chiral resolution using diastereomeric salt crystallization.

Illustrative Protocol (adapted from the resolution of 2-phenylbutanoic acid): [9][10]

  • Salt Formation: Dissolve racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid in a suitable hot solvent (e.g., ethanol, acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine or a cinchona alkaloid, in the same hot solvent.

  • Crystallization: Slowly add the solution of the chiral base to the acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess of the acid in the salt can be improved by recrystallization.

  • Liberation of Enantiomer: Suspend the crystalline diastereomeric salt in water and acidify with a strong acid (e.g., 10% HCl) to a pH of approximately 2.

  • Extraction: Extract the liberated enantiopure carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Final Product: Dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched acid. The optical purity (enantiomeric excess) should be determined by chiral HPLC or by measuring the specific rotation. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Illustrative Protocol for Chiral HPLC Method Development:

  • Column Selection: Based on the structure of the analyte (a carboxylic acid), polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are good starting points.[11]

  • Mobile Phase Screening:

    • Normal Phase: A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) is often necessary to improve peak shape and resolution.[12]

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be used.

  • Optimization: Once a promising column and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to achieve baseline separation of the enantiomers.

  • Preparative Separation: For obtaining larger quantities of the pure enantiomers, the analytical method can be scaled up to a preparative HPLC system with a larger column.

Biological Activity and Potential Mechanisms of Action

While specific biological activity data for the enantiomers of 2-(3,4,5-trimethoxyphenyl)butanoic acid are not available, the 3,4,5-trimethoxyphenyl moiety is present in numerous compounds with known pharmacological effects. This suggests potential areas of investigation for the target compound.

Potential Biological Targets
  • Tubulin Polymerization: Many compounds containing the 3,4,5-trimethoxyphenyl group are known inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[13][14][15] This makes tubulin a primary target for investigation.

  • K-Ras Signaling: Chalcones bearing a 3,4,5-trimethoxyphenyl motif have been shown to inhibit oncogenic K-Ras signaling by mislocalizing K-Ras from the plasma membrane.[16]

  • Platelet-Activating Factor (PAF) Receptor: Lignans with two 3,4,5-trimethoxyphenyl groups have demonstrated potent and specific antagonism of the PAF receptor, which is involved in inflammatory processes.[17]

Proposed Biological Evaluation

A comparative study of the racemic mixture and the individual enantiomers is essential to determine the stereoselectivity of any observed biological activity.

Table 2: Proposed Biological Assays

AssayPurposeExperimental Approach
In Vitro Tubulin Polymerization Inhibition Assay To determine if the compound inhibits the formation of microtubules.A fluorescence-based or turbidity-based assay using purified tubulin.[7][18] The IC₅₀ values for the racemic and enantiopure forms would be determined.
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) To assess the effect of the compound on the proliferation of cancer cell lines.A panel of cancer cell lines, particularly those known to be sensitive to microtubule inhibitors, would be treated with a range of concentrations of the racemic and enantiopure forms to determine their respective GI₅₀ or IC₅₀ values.
Cell Cycle Analysis To determine if the compound induces cell cycle arrest.Flow cytometry analysis of cells treated with the compound to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assays (e.g., Annexin V/PI staining) To determine if the compound induces programmed cell death.Flow cytometry or fluorescence microscopy to detect markers of apoptosis in treated cells.
K-Ras Localization Assay To investigate the effect on the subcellular localization of K-Ras.Confocal microscopy of cells expressing fluorescently tagged K-Ras treated with the compounds.
PAF Receptor Binding Assay To determine if the compound can displace PAF from its receptor.A competitive binding assay using radiolabeled PAF and cell membranes expressing the PAF receptor. The Ki values would be determined.
Potential Signaling Pathways

Based on the known activities of structurally related compounds, 2-(3,4,5-trimethoxyphenyl)butanoic acid could potentially modulate the following signaling pathways:

K-Ras Signaling Pathway:

G cluster_2 K-Ras Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 RTK->SOS1 KRas_GDP K-Ras-GDP (Inactive) SOS1->KRas_GDP GDP-GTP Exchange KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GTP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: A simplified diagram of the K-Ras signaling pathway.[19][20][21][22]

Platelet-Activating Factor (PAF) Receptor Signaling Pathway:

G cluster_3 PAF Receptor Signaling Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Inflammation Inflammation, Platelet Aggregation Ca2->Inflammation PKC->Inflammation

Caption: A simplified diagram of the Gq-mediated PAF receptor signaling pathway.[17][23]

Conclusion and Future Directions

This technical guide highlights the importance of distinguishing between the racemic and enantiopure forms of 2-(3,4,5-trimethoxyphenyl)butanoic acid in the context of drug discovery. While specific experimental data for this compound is sparse, the provided protocols and potential biological targets offer a clear roadmap for future research. The key next steps for a comprehensive evaluation of this molecule include:

  • Synthesis and Characterization: Development and validation of a robust synthetic route for the racemic compound and its full analytical characterization.

  • Chiral Resolution and Enantiomer Characterization: Successful separation of the enantiomers and determination of their absolute stereochemistry and specific rotation.

  • Comparative Biological Evaluation: A head-to-head comparison of the racemic mixture and the individual enantiomers in a panel of relevant biological assays to determine the eutomer and the stereospecificity of action.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanism of the most active enantiomer to validate its primary biological target and signaling pathway.

By following this structured approach, the therapeutic potential of 2-(3,4,5-trimethoxyphenyl)butanoic acid can be thoroughly and systematically evaluated, paving the way for the potential development of a novel therapeutic agent.

References

An In-depth Technical Guide on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid derivative featuring a trimethoxyphenyl group. This structural motif is of significant interest in medicinal chemistry, as the 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a variety of biologically active natural products and synthetic compounds, including the well-known tubulin polymerization inhibitor, combretastatin A-4. The presence of the chiral center at the second carbon of the butanoic acid chain suggests that the enantiomers may exhibit different pharmacological profiles. This review aims to consolidate the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. While specific data for the (S)-enantiomer is limited, this guide will also draw upon information from related compounds and the racemic mixture to provide a comprehensive overview for researchers in drug discovery and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These data are primarily sourced from chemical suppliers and publicly available databases.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₅[1][2]
Molecular Weight 254.28 g/mol [1][2]
CAS Number 195202-08-5[1][2]
Appearance Solid[1]
Boiling Point 378.9 °C at 760 mmHg (Predicted)[1]
Storage Temperature Room Temperature[1]

Synthesis and Enantioselective Separation

General Synthetic Approach for 2-Arylbutanoic Acids

A common strategy for the synthesis of 2-arylalkanoic acids involves the α-arylation of a butanoate derivative. Another approach is the reaction of a 3,4,5-trimethoxyphenyl organometallic reagent with a suitable four-carbon electrophile.

Potential Enantioselective Synthesis and Resolution Strategies

Achieving the desired (S)-enantiomer can be accomplished through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.

  • Asymmetric Synthesis: This approach involves the use of chiral auxiliaries, catalysts, or reagents to favor the formation of one enantiomer over the other. For instance, an asymmetric Heck reaction or a Noyori-catalyzed ketone reduction followed by further transformations could potentially be employed.

  • Resolution of Racemic Mixture: A racemic mixture of 2-(3,4,5-trimethoxyphenyl)butanoic acid can be synthesized first, followed by separation of the enantiomers. Common resolution techniques include:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine). The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by liberation of the desired enantiomer.

    • Enzymatic Resolution: Utilizing enzymes, such as lipases, that can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

    • Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

A general workflow for the synthesis and resolution of 2-arylbutanoic acids is depicted in the following diagram.

G General Workflow for (S)-2-Arylbutanoic Acid Synthesis cluster_synthesis Racemic Synthesis cluster_resolution Enantiomeric Resolution Starting Materials Starting Materials Racemic 2-Arylbutanoic Acid Racemic 2-Arylbutanoic Acid Starting Materials->Racemic 2-Arylbutanoic Acid Chemical Synthesis Diastereomeric Salts Diastereomeric Salts Racemic 2-Arylbutanoic Acid->Diastereomeric Salts Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts (S)-Enantiomer (S)-Enantiomer Diastereomeric Salts->(S)-Enantiomer Separation & Liberation (R)-Enantiomer (R)-Enantiomer Diastereomeric Salts->(R)-Enantiomer Separation & Liberation

Figure 1. A generalized workflow illustrating the synthesis of a racemic 2-arylbutanoic acid followed by classical resolution to obtain the individual enantiomers.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound are scarce in the reviewed literature, the 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore associated with a range of biological activities. Derivatives of 3,4,5-trimethoxycinnamic acid, which share this key structural feature, have been reported to exhibit anticancer, anti-inflammatory, and neuroprotective properties.

Anti-inflammatory and Neuroprotective Potential

The structural similarity of the title compound to other 2-arylpropanoic and butanoic acids, a class that includes several non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for anti-inflammatory activity. Furthermore, various compounds containing the 3,4,5-trimethoxyphenyl group have been investigated for their neuroprotective effects. The potential mechanisms underlying these activities could involve the modulation of inflammatory pathways and protection against oxidative stress.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by compounds with anti-inflammatory and neuroprotective properties.

G Hypothetical Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Cellular Receptors Cellular Receptors Inflammatory Stimulus->Cellular Receptors Signaling Cascade (e.g., NF-κB, MAPKs) Signaling Cascade (e.g., NF-κB, MAPKs) Cellular Receptors->Signaling Cascade (e.g., NF-κB, MAPKs) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Signaling Cascade (e.g., NF-κB, MAPKs)->Pro-inflammatory Gene Expression Inflammation & Oxidative Stress Inflammation & Oxidative Stress Pro-inflammatory Gene Expression->Inflammation & Oxidative Stress Neuronal Damage Neuronal Damage Inflammation & Oxidative Stress->Neuronal Damage Test Compound Test Compound Test Compound->Signaling Cascade (e.g., NF-κB, MAPKs) Inhibition

Figure 2. A simplified diagram representing a potential mechanism of action for a neuroprotective and anti-inflammatory agent, involving the inhibition of pro-inflammatory signaling cascades.

Future Directions

The current body of literature on this compound is limited. To fully elucidate its therapeutic potential, further research is warranted in the following areas:

  • Development of a robust and scalable enantioselective synthesis: A detailed and optimized synthetic protocol is crucial for obtaining high-purity this compound for extensive biological evaluation.

  • Comprehensive pharmacological profiling: In-depth in vitro and in vivo studies are needed to determine its biological targets and quantify its activity (e.g., IC₅₀, Kᵢ, EC₅₀ values) in relevant assays for anti-inflammatory and neuroprotective effects.

  • Elucidation of the mechanism of action: Investigating the specific signaling pathways modulated by this compound will provide a deeper understanding of its molecular pharmacology.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs will help to identify key structural features required for optimal activity and can guide the design of more potent and selective compounds.

Conclusion

This compound represents an intriguing molecule for further investigation in the fields of medicinal chemistry and drug discovery. The presence of the 3,4,5-trimethoxyphenyl moiety, a known pharmacophore in several biologically active compounds, suggests a high potential for therapeutic applications, particularly in the areas of inflammation and neurodegenerative diseases. This technical guide highlights the current knowledge gaps and outlines key areas for future research that will be essential to unlock the full potential of this compound and its derivatives. The development of a detailed understanding of its synthesis, biological activity, and mechanism of action will be critical for its advancement as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid that serves as a valuable building block in medicinal chemistry and drug development. Its stereospecific synthesis is crucial for the preparation of pharmacologically active molecules where enantiomeric purity is a critical parameter. This document provides a detailed protocol for the asymmetric synthesis of this compound utilizing a chiral auxiliary-based approach, specifically the well-established Evans asymmetric alkylation methodology. This method offers high stereocontrol and generally provides good to excellent yields.

Overall Reaction Scheme

The synthesis involves a three-step sequence starting from a commercially available chiral oxazolidinone auxiliary:

  • Acylation: The chiral auxiliary is acylated with butanoyl chloride to form an N-acyloxazolidinone.

  • Asymmetric Alkylation: The N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with 3,4,5-trimethoxybenzyl bromide.

  • Hydrolysis: The chiral auxiliary is cleaved from the alkylated product to yield the desired this compound and recover the auxiliary.

Experimental Protocol

Materials and Reagents
  • (S)-4-Benzyl-2-oxazolidinone

  • Butanoyl chloride

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • 3,4,5-Trimethoxybenzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • Lithium diisopropylamide (LDA)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of (S)-4-Benzyl-N-butanoyl-2-oxazolidinone
  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the oxazolidinone in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-Butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Slowly add butanoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-acyloxazolidinone.

Step 2: Asymmetric Alkylation
  • To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-4-Benzyl-N-butanoyl-2-oxazolidinone (1.0 eq) from Step 1.

  • Dissolve the starting material in anhydrous THF (0.1 M) and cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Slowly add the freshly prepared LDA solution to the solution of the N-acyloxazolidinone at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of 3,4,5-trimethoxybenzyl bromide (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the alkylated product.

Step 3: Hydrolysis and Auxiliary Removal
  • Dissolve the alkylated product from Step 2 (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The final product can be further purified by recrystallization if necessary.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)Notes
1(S)-4-Benzyl-N-butanoyl-2-oxazolidinone(S)-4-Benzyl-2-oxazolidinoneButanoyl chloride, n-BuLi90-95N/APurification by column chromatography.
2Alkylated N-acyloxazolidinone(S)-4-Benzyl-N-butanoyl-2-oxazolidinoneLDA, 3,4,5-trimethoxybenzyl bromide85-90>98% deDiastereomeric excess determined by ¹H NMR or HPLC analysis.
3This compoundAlkylated N-acyloxazolidinoneLiOH, H₂O₂88-93>98% eeEnantiomeric excess determined by chiral HPLC analysis.
Overall This compound (S)-4-Benzyl-2-oxazolidinone ~70-75 >98% ee Based on a 3-step sequence.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Asymmetric Alkylation cluster_step3 Step 3: Hydrolysis Auxiliary (S)-4-Benzyl-2-oxazolidinone Acylation Acylation Auxiliary->Acylation n-BuLi, THF, -78°C Acyl_Chloride Butanoyl Chloride Acyl_Chloride->Acylation Acylated_Aux (S)-4-Benzyl-N-butanoyl-2-oxazolidinone Alkylation Alkylation Acylated_Aux->Alkylation LDA, THF, -78°C Acylation->Acylated_Aux Purification Alkylated_Product Alkylated Intermediate Hydrolysis Hydrolysis Alkylated_Product->Hydrolysis LiOH, H₂O₂, THF/H₂O Benzyl_Bromide 3,4,5-Trimethoxybenzyl bromide Benzyl_Bromide->Alkylation Alkylation->Alkylated_Product Purification Final_Product This compound Recovered_Aux Recovered Auxiliary Hydrolysis->Final_Product Acidification & Extraction Hydrolysis->Recovered_Aux Extraction

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Chiral Control

Chiral_Control Chiral_Auxiliary Chiral Auxiliary ((S)-4-Benzyl-2-oxazolidinone) Chiral_Enolate Chiral Enolate Chiral_Auxiliary->Chiral_Enolate Controls facial selectivity Prochiral_Enolate Prochiral Enolate Prochiral_Enolate->Chiral_Enolate Diastereomeric_Intermediate Diastereomeric Intermediate Chiral_Enolate->Diastereomeric_Intermediate Electrophile Electrophile (3,4,5-Trimethoxybenzyl bromide) Electrophile->Diastereomeric_Intermediate Approaches from less hindered face Final_Product (S)-Product Diastereomeric_Intermediate->Final_Product Auxiliary cleavage

Caption: Stereocontrol using a chiral auxiliary in the asymmetric alkylation.

Application Notes and Protocols for Chiral Synthesis of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral synthesis of 2-(3,4,5-Trimethoxyphenyl)butanoic acid, a valuable building block in pharmaceutical development. The protocols focus on two primary strategies: asymmetric synthesis utilizing a chiral auxiliary and classical chiral resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Evans' Chiral Auxiliary

This method employs a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a derivative of 3,4,5-trimethoxyphenylacetic acid. The Evans' auxiliaries are well-established for their high diastereoselectivity in enolate alkylation reactions.[1][2][3] The overall workflow involves the acylation of the chiral auxiliary, subsequent diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the desired enantiomerically enriched carboxylic acid.

Experimental Workflow Diagram

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage start 3,4,5-Trimethoxyphenylacetic acid + (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone acyl N-Acylation start->acyl product1 N-(3,4,5-Trimethoxyphenylacetyl)oxazolidinone acyl->product1 enolate Enolate Formation (NaHMDS) product1->enolate alkylation Alkylation (Ethyl Iodide) enolate->alkylation product2 Alkylated N-Acyloxazolidinone alkylation->product2 cleavage Hydrolysis (LiOH/H2O2) product2->cleavage final_product (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid cleavage->final_product recovery Recovered Chiral Auxiliary cleavage->recovery

Caption: Asymmetric synthesis workflow for 2-(3,4,5-Trimethoxyphenyl)butanoic acid.

Quantitative Data Summary
StepReactantsReagentsProductDiastereomeric Excess (d.e.)Yield (%)Reference
Acylation 3,4,5-Trimethoxyphenylacetic acid, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePivaloyl chloride, TriethylamineN-(3,4,5-Trimethoxyphenylacetyl)-oxazolidinoneN/A>90[2]
Alkylation N-(3,4,5-Trimethoxyphenylacetyl)-oxazolidinoneNaHMDS, Ethyl Iodide(4R,5S)-4-methyl-5-phenyl-3-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)-2-oxazolidinone>98%85-95[3][4]
Cleavage Alkylated N-AcyloxazolidinoneLiOH, H₂O₂This compound>98% e.e.>90[3]

Note: Yields and diastereomeric/enantiomeric excess are typical values reported for analogous reactions and may vary based on specific experimental conditions.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq).

  • Slowly add pivaloyl chloride (1.2 eq) to the solution and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.1 eq) in dry DCM.

  • Cool the acylation mixture back to 0 °C and add the solution of the chiral auxiliary.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the N-acylated oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in dry tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) to form the sodium enolate. Stir the mixture at -78 °C for 30 minutes.[3]

  • Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).

  • Add aqueous lithium hydroxide (2.0 eq, as a 0.8 M solution) dropwise.

  • Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(3,4,5-Trimethoxyphenyl)butanoic acid. The enantiomeric excess can be determined by chiral HPLC analysis.

Method 2: Chiral Resolution of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

This classical method involves the separation of a racemic mixture of the target carboxylic acid by forming diastereomeric salts with a chiral amine.[5][6] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Logical Relationship Diagram

Chiral_Resolution_Diagram racemate Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid ((R)-acid and (S)-acid) salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-acid-(R)-amine) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomeric Salt (e.g., (R)-acid-(R)-amine) crystallization->more_soluble Remains in solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Enantiomerically Enriched (S)-acid acidification1->enantiomer1 amine_recovery1 Recovered (R)-amine acidification1->amine_recovery1 enantiomer2 Enantiomerically Enriched (R)-acid acidification2->enantiomer2 amine_recovery2 Recovered (R)-amine acidification2->amine_recovery2

Caption: Logical flow of chiral resolution via diastereomeric salt formation.

Quantitative Data Summary
StepDescriptionKey ParametersExpected OutcomeReference
Salt Formation Reaction of the racemic acid with a chiral amine.Stoichiometry of acid and amine, solvent choice.Formation of a mixture of diastereomeric salts.[7]
Crystallization Selective precipitation of the less soluble diastereomeric salt.Solvent, temperature, cooling rate.Solid enriched in one diastereomer, mother liquor enriched in the other.[7]
Liberation of Enantiomer Acidification of the separated diastereomeric salts to regenerate the acid.pH adjustment.Isolation of the separated enantiomers. Theoretical max yield for one enantiomer is 50%.[6]
Detailed Experimental Protocol

1. Preparation of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Note: If not commercially available, the racemic acid can be prepared by standard alkylation of 3,4,5-trimethoxyphenylacetonitrile followed by hydrolysis, or by alkylation of the enolate of methyl 3,4,5-trimethoxyphenylacetate followed by hydrolysis.

2. Diastereomeric Salt Formation and Crystallization

  • Dissolve racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.

  • Add a solution of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can improve the purity of the first crop of crystals.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration and wash with a small amount of cold solvent.

  • The mother liquor, which is enriched in the other diastereomer, can be collected for isolation of the other enantiomer.

  • The optical purity of the crystallized salt can be improved by recrystallization from the same solvent.

3. Liberation of the Enantiomerically Enriched Acid

  • Suspend the collected diastereomeric salt crystals in water.

  • Add 1 M HCl with stirring until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and the amine.

  • Extract the aqueous solution with ethyl acetate. The enantiomerically enriched carboxylic acid will move into the organic layer, while the protonated chiral amine will remain in the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(3,4,5-Trimethoxyphenyl)butanoic acid.

  • The chiral amine can be recovered from the aqueous layer by basification with NaOH followed by extraction with an organic solvent.

  • The enantiomerically enriched acid from the mother liquor can be isolated using the same procedure. The enantiomeric excess of each batch should be determined by chiral HPLC.

References

Application Notes & Protocols: Quantification of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid building block utilized in the synthesis of various chemical entities. As with many chiral compounds in drug development and chemical synthesis, the accurate quantification of a specific enantiomer is critical for ensuring purity, efficacy, and safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar acidic and chiral molecules and are intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.

The primary analytical challenges involve achieving sensitive detection and, most importantly, resolving the (S)-enantiomer from its (R)-enantiomer. The methods detailed below include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in biological matrices.

Quantitative Data Summary

The selection of an analytical method is critical and directly impacts the accuracy and reliability of results. The following table summarizes the typical performance characteristics of various analytical methods suitable for the quantification of acidic chiral compounds, adapted from data on structurally related molecules.[1] These values should serve as a benchmark for method development and validation for this compound.

Table 1: Comparison of Typical Validation Parameters for Relevant Analytical Methods

Parameter Chiral HPLC-UV GC-MS (after derivatization) LC-MS/MS
Linearity Range 0.5 - 100 µg/mL 0.01 - 20 µg/mL 1 - 500 ng/mL
Accuracy (% Recovery) 98 - 102% 100 - 111% 95 - 105%
Precision (% RSD) < 2% < 15% < 10%
Limit of Detection (LOD) ~0.1 µg/mL ~3 ng/mL ~0.5 ng/mL

| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~10 ng/mL | ~1 ng/mL |

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most direct method for separating and quantifying enantiomers. The use of a Chiral Stationary Phase (CSP) is essential for achieving resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for resolving chiral acids.[2][3]

Experimental Protocol: Chiral HPLC-UV
  • Instrumentation :

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.[2]

    • Mobile Phase : A mixture of n-Hexane and a polar alcohol (e.g., Isopropanol or Ethanol) with a small percentage of an acidic modifier (e.g., Trifluoroacetic Acid - TFA or Formic Acid). A typical starting condition is n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25°C.

    • Detection Wavelength : 270 nm (based on the trimethoxyphenyl chromophore).

    • Injection Volume : 10 µL.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a 1 mg/mL solution.

    • Calibration Standards : Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 to 100 µg/mL).

    • Sample Preparation : Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification :

    • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against the concentration of the calibration standards.

    • Determine the concentration of the (S)-enantiomer in the unknown sample by interpolating its peak area from the calibration curve.

G Workflow for Chiral HPLC Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Stock & Calibration Standards hplc_inj Inject Sample (10 µL) prep_std->hplc_inj prep_sample Dissolve & Filter Sample prep_sample->hplc_inj hplc_sep Chiral Separation (e.g., Chiralpak IA) hplc_inj->hplc_sep hplc_det UV Detection (270 nm) hplc_sep->hplc_det data_cal Generate Calibration Curve hplc_det->data_cal data_quant Quantify (S)-Enantiomer data_cal->data_quant

Caption: Workflow for Chiral HPLC Analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity. However, due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile form before injection into the GC system.[1]

Experimental Protocol: GC-MS with Derivatization
  • Instrumentation :

    • GC system with a split/splitless injector and a capillary column, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Derivatization :

    • Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Diazomethane.

    • Procedure : a. Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 50 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions :

    • Column : DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature : 250°C.

    • Injection Mode : Splitless (1 µL injection).

    • Oven Temperature Program :

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature : 280°C.

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan can be used for initial identification.

  • Quantification :

    • An internal standard (e.g., an isotopically labeled analog or a structurally similar compound) should be added before derivatization.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Quantify the analyte in samples using this calibration curve.

G Workflow for GC-MS Analysis with Derivatization cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_extract Extract Analyte & Add Internal Standard prep_dry Evaporate to Dryness prep_extract->prep_dry prep_deriv Derivatize with BSTFA (70°C for 30 min) prep_dry->prep_deriv gcms_inj Inject Derivatized Sample prep_deriv->gcms_inj gcms_sep GC Separation (DB-5ms column) gcms_inj->gcms_sep gcms_ms MS Detection (EI, SIM Mode) gcms_sep->gcms_ms data_cal Generate Calibration Curve (Analyte/IS Ratio) gcms_ms->data_cal data_quant Calculate Concentration data_cal->data_quant

Caption: Workflow for GC-MS Analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying low concentrations of the analyte, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[4][5] A chiral separation is necessary prior to MS detection to ensure enantiomer-specific quantification.

Experimental Protocol: Chiral LC-MS/MS for Bioanalysis
  • Instrumentation :

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (Plasma) :

    • Protein Precipitation (PPT) : a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled this compound-d3). b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new vial for injection.

    • Liquid-Liquid Extraction (LLE) is an alternative that can provide a cleaner extract.[6]

  • LC Conditions :

    • Column : A chiral column suitable for reversed-phase conditions, such as a Chiralpak AGP, or an immobilized polysaccharide-based column.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Optimize a gradient to ensure separation from matrix components and the (R)-enantiomer (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

  • MS/MS Conditions :

    • Ionization Mode : ESI, Negative or Positive mode (Negative mode is often preferred for carboxylic acids, monitoring the [M-H]⁻ transition).

    • Multiple Reaction Monitoring (MRM) : Optimize the precursor ion and product ion transitions for both the analyte and the internal standard.

      • Hypothetical Analyte Transition: m/z 253.1 → m/z [fragment ion] (for [M-H]⁻)

      • Hypothetical IS Transition: m/z 256.1 → m/z [fragment ion] (for [M+D3-H]⁻)

    • Key MS Parameters : Optimize capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.

G Bioanalytical Workflow for LC-MS/MS Quantification cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis prep_plasma Plasma Sample (50 µL) prep_ppt Add Acetonitrile + IS (Protein Precipitation) prep_plasma->prep_ppt prep_vortex Vortex & Centrifuge prep_ppt->prep_vortex prep_super Collect Supernatant prep_vortex->prep_super lcms_inj Inject Extract prep_super->lcms_inj lcms_sep Chiral LC Separation lcms_inj->lcms_sep lcms_ms MS/MS Detection (ESI, MRM Mode) lcms_sep->lcms_ms data_cal Build Calibration Curve lcms_ms->data_cal data_quant Quantify Analyte in Plasma data_cal->data_quant

Caption: Bioanalytical Workflow for LC-MS/MS.

References

Application Notes & Protocols for Chiral HPLC Separation of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3,4,5-Trimethoxyphenyl)butanoic acid is a chiral carboxylic acid. The effective separation of its enantiomers is crucial for researchers, scientists, and drug development professionals to assess the pharmacological and toxicological properties of each stereoisomer. This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) separation of 2-(3,4,5-Trimethoxyphenyl)butanoic acid enantiomers. Due to the limited availability of a specific published method for this exact compound, a systematic screening approach is recommended. This approach is based on established methods for the separation of structurally similar compounds, particularly 2-arylpropionic acids.[1][2][3][4]

Principle of Chiral HPLC Separation

Direct chiral HPLC separation relies on the use of a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different interaction energies and, consequently, different retention times.[5] For acidic compounds like 2-(3,4,5-Trimethoxyphenyl)butanoic acid, polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange CSPs are often effective.[6][7][8][9] The mobile phase composition, particularly the presence of acidic additives, plays a critical role in achieving optimal separation by controlling the ionization state of the analyte.[4][10]

Recommended Chiral Stationary Phases (CSPs) for Screening

A screening approach using a selection of CSPs with different chiral selectors is the most efficient way to develop a suitable separation method.[11] The following types of columns are recommended for the initial screening:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used for a broad range of chiral compounds, including acidic ones.[3][9]

    • Examples: CHIRALPAK® AD-H, CHIRALCEL® OD-H, Lux® Cellulose-1, Lux® Amylose-1.

  • Anion-exchange CSPs: These are specifically designed for the separation of acidic compounds and often provide excellent enantioselectivity.[6][7][8]

    • Examples: CHIRALPAK® QN-AX, CHIRALPAK® QD-AX.

  • Macrocyclic Glycopeptide-based CSPs: These offer multi-modal separation capabilities (reversed-phase, normal-phase, polar organic) and are effective for various compound classes.[12]

    • Examples: CHIROBIOTIC™ V, CHIROBIOTIC™ T.

  • Pirkle-type CSPs: These are also a viable option for the separation of acidic compounds.[4]

    • Example: Whelk-O® 1.

Experimental Protocols

The following protocols outline a systematic approach to screen for and optimize the chiral separation of 2-(3,4,5-Trimethoxyphenyl)butanoic acid enantiomers.

Protocol 1: Normal Phase Screening

Objective: To evaluate the enantioselectivity of polysaccharide and Pirkle-type CSPs under normal phase conditions.

1. Materials and Reagents:

  • Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid standard
  • HPLC-grade n-Hexane
  • HPLC-grade Isopropanol (IPA)
  • HPLC-grade Ethanol (EtOH)
  • Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)

2. Chromatographic Conditions:

  • Columns:
  • CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
  • CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
  • Whelk-O® 1 (250 x 4.6 mm, 5 µm)
  • Mobile Phase:
  • A: n-Hexane/IPA/TFA (90:10:0.1, v/v/v)
  • B: n-Hexane/EtOH/TFA (90:10:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound)
  • Injection Volume: 10 µL
  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

3. Procedure:

  • Equilibrate the first column with mobile phase A for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample and record the chromatogram.
  • If no separation or poor resolution is observed, repeat the injection with mobile phase B.
  • Repeat steps 1-3 for each of the recommended columns.
  • Evaluate the chromatograms for retention times (t R1, t R2), resolution (Rs), and selectivity (α).

Protocol 2: Reversed-Phase and Polar Organic Mode Screening

Objective: To evaluate the enantioselectivity of anion-exchange and macrocyclic glycopeptide CSPs under reversed-phase and polar organic conditions.

1. Materials and Reagents:

  • Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid standard
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Methanol (MeOH)
  • Ammonium acetate or Ammonium formate
  • Formic acid or Acetic acid

2. Chromatographic Conditions:

  • Columns:
  • CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm)
  • CHIROBIOTIC™ V (250 x 4.6 mm, 5 µm)
  • Mobile Phase (Reversed-Phase):
  • A: Acetonitrile/10 mM Ammonium acetate buffer pH 5.0 (70:30, v/v)
  • B: Methanol/10 mM Ammonium acetate buffer pH 5.0 (70:30, v/v)
  • Mobile Phase (Polar Organic Mode):
  • C: Methanol/Acetic Acid/Ammonium Acetate (100:0.3:0.2, v/v/w)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 254 nm
  • Injection Volume: 10 µL
  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

3. Procedure:

  • Equilibrate the first column with mobile phase A.
  • Inject the sample and record the chromatogram.
  • Repeat the process with mobile phases B and C.
  • Repeat the screening process for the second column.
  • Analyze the results to identify the most promising conditions.

Data Presentation

As no specific experimental data for 2-(3,4,5-Trimethoxyphenyl)butanoic acid is available, a template for data summary is provided below. This table should be populated with the experimental results from the screening protocols.

CSP Mobile Phase t R1 (min) t R2 (min) Selectivity (α) Resolution (Rs)
CHIRALPAK® AD-Hn-Hexane/IPA/TFA (90:10:0.1)
CHIRALCEL® OD-Hn-Hexane/IPA/TFA (90:10:0.1)
Whelk-O® 1n-Hexane/EtOH/TFA (90:10:0.1)
CHIRALPAK® QN-AXACN/Buffer pH 5.0 (70:30)
CHIROBIOTIC™ VMeOH/Buffer pH 5.0 (70:30)
  • Selectivity (α) = (t R2 - t 0) / (t R1 - t 0)

  • Resolution (Rs) = 2(t R2 - t R1) / (w 1 + w 2) (where t 0 is the void time, and w is the peak width at the base)

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for the chiral HPLC method development.

G cluster_0 Preparation cluster_1 Screening cluster_2 Evaluation cluster_3 Outcome prep Prepare Racemic Standard and Mobile Phases screen_np Normal Phase Screening (Polysaccharide & Pirkle CSPs) prep->screen_np screen_rp_po Reversed-Phase & Polar Organic Screening (Anion-Exchange & Glycopeptide CSPs) prep->screen_rp_po eval Evaluate Separation (Resolution > 1.5?) screen_np->eval screen_rp_po->eval optimize Optimize Method (Mobile Phase, Flow Rate, Temp.) eval->optimize Yes no_sep No/Poor Separation (Try Alternative CSPs/Modes) eval->no_sep No final Final Method optimize->final

Caption: Workflow for Chiral HPLC Method Development.

Key Separation Parameters

This diagram illustrates the logical relationship between key parameters influencing the chiral separation.

G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_op Operating Conditions center Chiral Separation (Resolution & Selectivity) csp_type Selector Type (Polysaccharide, Anion-Exchanger, etc.) csp_type->center mp_mode Mode (Normal, Reversed, Polar Organic) mp_mode->center mp_comp Composition (Solvent Ratio, Additives) mp_comp->center op_flow Flow Rate op_flow->center op_temp Temperature op_temp->center analyte Analyte Properties (Acidic Nature) analyte->center

Caption: Key Parameters in Chiral HPLC Separation.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Trimethoprim in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of trimethoprim in human plasma. Trimethoprim, an antibiotic containing a trimethoxyphenyl moiety, is widely used in the treatment of various bacterial infections. The protocol described herein provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the fields of drug development and clinical science.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a key enzyme in the folic acid synthesis pathway of bacteria.[1][2] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[3] Due to its widespread use, a reliable and sensitive analytical method is crucial for determining its concentration in biological matrices. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical assays.[4][5] This document provides a step-by-step protocol for the analysis of trimethoprim in human plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., sulfamethazine).[6][7]

  • Add 600 µL of a precipitation solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.[7][8]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[9]

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[10]

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 3 µm particle size) is commonly used.[5][11]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.[12]

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[11]

  • Column Temperature: Maintain the column at 40°C.[11]

  • Injection Volume: Inject 10-20 µL of the prepared sample.[12]

A representative gradient elution program is as follows:

Time (min)% Solvent A% Solvent B
0.09010
4.01090
5.01090
5.19010
8.09010
Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Trimethoprim: The precursor ion is typically [M+H]⁺ at m/z 291.1. Common product ions for quantification and qualification are m/z 230.1 and m/z 123.1.[13]

    • Internal Standard (e.g., Sulfamethazine): Monitor the appropriate MRM transitions for the chosen internal standard.

Data Presentation

The following tables summarize the quantitative performance parameters that can be expected from a validated method based on this protocol. The values are synthesized from various published methods.[4][6][8][12]

Table 1: Method Validation Parameters for Trimethoprim Analysis

ParameterTypical Value
Linearity Range (µg/mL)0.25 - 5.0
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (µg/mL)0.06 - 0.2
Limit of Quantification (LOQ) (µg/mL)0.2 - 0.5
Accuracy (% Recovery)90.8% - 104.5%
Precision (%RSD)< 15%

Visualizations

Signaling Pathway

Mechanism of Action of Trimethoprim cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Precursors DNA, RNA, and Protein Precursors THF->Precursors Synthesis Bacterial Growth and Replication Precursors->Synthesis DHPS->Dihydropteroate DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of Trimethoprim.

Experimental Workflow

LC-MS/MS Experimental Workflow for Trimethoprim Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Sep Liquid Chromatography (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometry (ESI+, MRM) LC_Sep->MS_Detect Quantify Quantification MS_Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for Trimethoprim analysis.

References

Application Notes and Protocols: Investigating 3,4,5-Trimethoxyphenyl Analogs in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A focus on (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and its structural analogs

Introduction

Compounds featuring a 3,4,5-trimethoxyphenyl (TMP) group are of significant interest in oncology research. This structural motif is present in numerous natural and synthetic molecules that exhibit potent cytotoxic effects against a wide range of cancer cell lines. A primary mechanism of action for many TMP-containing compounds is the inhibition of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[1][2][3][4][5] By disrupting microtubule dynamics, these agents typically induce cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways and subsequent cancer cell death.[4][6][7][8]

These application notes provide a framework for the in vitro evaluation of this compound and other TMP analogs as potential anti-cancer agents.

Data Presentation: Anti-proliferative Activity of TMP Analogs

The following tables summarize the cytotoxic activity (IC50 values) of various TMP-containing compounds across different human cancer cell lines, as reported in the literature. This data provides a comparative reference for the expected potency of novel analogs.

Table 1: IC50 Values of Selected TMP Analogs in Various Cancer Cell Lines

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Benzophenone AnalogCompound 17Multiple Human Cancer Lines0.007 - 0.016[1]
TriazolylthioacetamideCompound 8jHeLa0.05[2]
Chalcone HybridCCHHepG2, MCF-7Concentration-dependent reduction in viability[7]
Indole DerivativeCompound 3gMCF-72.94[4]
Indole DerivativeCompound 3gA5496.30[4]
Benzimidazole CarboxamideCompound 5oA5490.15[9]
Benzimidazole CarboxamideCompound 5oSW4803.68[9]
Chalcone AnalogCompound 15Hep G21.8[10]
Chalcone AnalogCompound 15Colon 2052.2[10]
Flavonol AnalogTMFol22Rv1, TRAMP C2, PC-3, LNCaPMore potent than fisetin and quercetin[11]
Benzo[b]furan DerivativeCompound 3hMultiple Cancer Lines0.016 - 0.024[12]

Mandatory Visualizations: Diagrams

The following diagrams illustrate the key mechanisms and experimental procedures associated with the evaluation of TMP-containing anti-cancer agents.

G cluster_0 Cellular Effects of TMP Analogs TMP This compound (or Analog) Tubulin α/β-Tubulin Dimers TMP->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Prevents Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Mitochondria Mitochondrial Pathway (Cytochrome c release) Apoptosis->Mitochondria Activates Caspases Caspase Activation (Caspase-3, -8, -9) Mitochondria->Caspases Triggers CellDeath Cancer Cell Death Caspases->CellDeath Executes

Caption: Proposed mechanism of action for TMP analogs.

G cluster_1 Experimental Workflow start Cancer Cell Line Culture (e.g., MCF-7, A549, HCT-116) treatment Treat with TMP Analog (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT / XTT) treatment->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) ic50->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay tubulin_assay Tubulin Polymerization Assay (In vitro) ic50->tubulin_assay western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) cell_cycle->western_blot apoptosis_assay->western_blot conclusion Evaluate Anti-Cancer Potential western_blot->conclusion tubulin_assay->conclusion

Caption: Workflow for in vitro anti-cancer evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of the test compound and to calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or analog, dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells cultured in 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~60% confluency. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[2][6][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cells cultured in 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add an additional 400 µL of 1x Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Analysis: Quantify the cell populations:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive An increase in the Annexin V-positive populations indicates apoptosis induction.[6][7][12][13]

Conclusion

The 3,4,5-trimethoxyphenyl scaffold is a validated starting point for the development of potent anti-cancer agents, particularly those targeting tubulin polymerization. The protocols and data presented here offer a robust framework for researchers and drug development professionals to investigate novel compounds like this compound. By systematically evaluating cytotoxicity, effects on the cell cycle, and the induction of apoptosis, researchers can effectively characterize the anti-cancer potential of new TMP analogs and elucidate their mechanisms of action.

References

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using Trimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic instability, characterized by phases of polymerization and depolymerization, is fundamental to their function.[3][4] Consequently, tubulin is a well-established and highly attractive target for the development of anticancer therapeutics.[3] Tubulin inhibitors that disrupt microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3]

Trimethoxyphenyl (TMP) derivatives are a significant class of compounds that have been extensively investigated as tubulin polymerization inhibitors.[5] These molecules typically bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly.[5][6][7] This application note provides detailed protocols for in vitro and cell-based assays to screen and characterize the inhibitory effects of trimethoxyphenyl derivatives on tubulin polymerization.

Mechanism of Action of Trimethoxyphenyl Derivatives

Trimethoxyphenyl derivatives act as microtubule-destabilizing agents. The trimethoxyphenyl moiety is crucial for their interaction with the colchicine binding site on tubulin.[5] By occupying this site, these compounds prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[6][8][9]

cluster_0 Mechanism of Tubulin Polymerization Inhibition TMP Trimethoxyphenyl Derivatives ColchicineSite Colchicine Binding Site on β-Tubulin TMP->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimers Polymerization Tubulin Polymerization ColchicineSite->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to inhibition of Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Causes Apoptosis Apoptosis G2M->Apoptosis Induces cluster_1 In Vitro Assay Workflow Prep Prepare Reagents (Tubulin, Buffers, Compounds) Setup Set up Reaction on Ice (Tubulin Mix) Prep->Setup Plate Add Compounds & Tubulin Mix to Pre-warmed 96-well Plate Setup->Plate Read Incubate at 37°C in Plate Reader & Measure Fluorescence Plate->Read Analyze Data Analysis (Polymerization Curves, IC50) Read->Analyze cluster_2 Cell-Based Assay Workflow Seed Seed Cells Treat Treat with Trimethoxyphenyl Derivative Seed->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Immunofluorescent Staining (α-tubulin, DAPI) Fix->Stain Image Fluorescence Microscopy or High-Content Imaging Stain->Image Analyze Analyze Microtubule Network Integrity Image->Analyze

References

Application Notes and Protocols for the Experimental Use of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, there are no published studies specifically investigating the neuroprotective properties of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. Therefore, the following application notes and protocols are provided as a hypothetical framework for researchers and scientists interested in exploring the potential of this compound. The methodologies described are based on standard practices for evaluating neuroprotective agents and on studies of structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety.

I. Introduction and Rationale

The 3,4,5-trimethoxyphenyl structural motif is present in a variety of naturally occurring and synthetic compounds that have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Some flavonoids and other phytochemicals containing this moiety, such as 5,7-dihydroxy-3',4',5'-trimethoxyflavone and 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, have shown promise as neuroprotective agents in preclinical studies.[1][2] These compounds have been reported to mitigate neurotoxicity through mechanisms including chelation of heavy metals, antioxidant effects, anti-inflammatory actions, and modulation of monoaminergic properties.[1]

Given the neuroprotective potential of related molecules, this compound represents a novel candidate for investigation in the context of neurodegenerative diseases and neuronal injury. The following sections outline a series of experiments to assess its neuroprotective efficacy and elucidate its potential mechanisms of action.

II. Hypothetical Quantitative Data Summary

Should experiments be conducted, the following tables provide a template for summarizing key quantitative data.

Table 1: In Vitro Neuroprotection against Oxidative Stress

Concentration (µM)Cell Viability (%) (vs. Toxin Control)Intracellular ROS Levels (% of Toxin Control)Caspase-3 Activity (% of Toxin Control)
0.1
1
10
100
Positive Control

Table 2: In Vivo Neuroprotective Efficacy in a Mouse Model of Neurodegeneration

Treatment GroupNeurological Deficit ScoreInfarct Volume (mm³)Brain-Derived Neurotrophic Factor (BDNF) Level (pg/mg protein)
Vehicle Control
This compound (10 mg/kg)
This compound (20 mg/kg)
This compound (40 mg/kg)
Positive Control

III. Experimental Protocols

The following are detailed protocols for hypothetical experiments to evaluate the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium.

    • Pre-treat the cells with varying concentrations of the compound for 2 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium at a final concentration of 200 µM.

    • Incubate the cells for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):

    • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 2: In Vivo Neuroprotection in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

  • Animals:

    • Use adult male C57BL/6 mice (8-10 weeks old). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment:

    • Administer this compound orally at different doses (e.g., 10, 20, 40 mg/kg) daily for 21 days.[3][4]

  • Induction of Neuroinflammation:

    • On day 15 of treatment, induce neuroinflammation by a single intraperitoneal injection of lipopolysaccharide (LPS) (0.25 mg/kg).

  • Behavioral Testing (Morris Water Maze):

    • From day 16 to day 21, conduct the Morris Water Maze test to assess spatial learning and memory.

  • Biochemical and Histological Analysis:

    • On day 22, euthanize the animals and collect brain tissue.

    • Homogenize the hippocampus and cortex for ELISA-based quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Brain-Derived Neurotrophic Factor (BDNF).[3]

    • Perform immunohistochemical staining of brain sections for markers of microglial activation (Iba-1) and astrogliosis (GFAP).

IV. Visualization of Experimental Workflows and Potential Signaling Pathways

experimental_workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Neuroinflammation Model cell_culture SH-SY5Y Cell Culture pretreatment Pre-treatment with This compound cell_culture->pretreatment oxidative_stress Induction of Oxidative Stress (H2O2) pretreatment->oxidative_stress assessment Assessment: - Cell Viability (MTT) - ROS Levels (DCFH-DA) - Apoptosis (Caspase-3) oxidative_stress->assessment animal_model C57BL/6 Mice treatment Oral Administration of Compound animal_model->treatment lps_injection LPS-Induced Neuroinflammation treatment->lps_injection behavioral_tests Behavioral Assessment (Morris Water Maze) lps_injection->behavioral_tests biochemical_analysis Biochemical & Histological Analysis (Cytokines, BDNF, Iba-1, GFAP) behavioral_tests->biochemical_analysis

Caption: Hypothetical workflow for in vitro and in vivo neuroprotection studies.

potential_signaling_pathway cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Pathway cluster_neurotrophic Neurotrophic Support compound This compound ros Reduced ROS compound->ros Scavenging nrf2 Nrf2 Activation compound->nrf2 Activation? nfkb NF-κB Inhibition compound->nfkb Inhibition? creb CREB Phosphorylation compound->creb Activation? ros->nfkb Activates ho1 HO-1 Expression nrf2->ho1 cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines bdnf Increased BDNF Expression creb->bdnf bdnf->ros Inhibits

References

Application Notes and Protocols: Preparation of Stock Solutions of (S)-2-(3,á,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, a key building block in various chemical syntheses. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Compound Data

A summary of the key physicochemical properties of this compound is presented below. This information is essential for accurate calculations and safe handling of the compound.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₅[1][2][3]
Molecular Weight 254.28 g/mol [1][2][3]
Physical Form White to off-white solid[1]
Melting Point 86-89°C[1][4]
Solubility DMSO (Slightly), Methanol (Sparingly)[1][4]
Predicted pKa 4.28 ± 0.14[1][5]
Storage Sealed in a dry place at room temperature[1][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (purity ≥ 97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or appropriate vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For a 1 mL (0.001 L) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 254.28 g/mol x 1000 mg/g = 2.54 mg

  • Weigh the compound: Carefully weigh out 2.54 mg of this compound on an analytical balance. Transfer the weighed solid into a clean, labeled 1.5 mL microcentrifuge tube.

  • Add solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be necessary to aid dissolution, as the compound is slightly soluble in DMSO.[1][4] Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Store the 10 mM stock solution at -20°C for short-term use (up to 1-2 weeks) or at -80°C for long-term storage. Before use, thaw the solution at room temperature and vortex briefly to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this protocol.

Stock_Solution_Preparation_Workflow cluster_prep Preparation Steps start Start calc Calculate Mass (e.g., 2.54 mg for 1 mL of 10 mM) start->calc 1. weigh Weigh Compound calc->weigh 2. add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent 3. dissolve Dissolve (Vortex, gentle heat if needed) add_solvent->dissolve 4. store Store Solution (-20°C or -80°C) dissolve->store 5. end_prep End store->end_prep

Caption: Workflow for the preparation of a stock solution.

Molarity_Calculation_Logic cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output conc Desired Concentration (M) formula Mass (g) = M x L x g/mol conc->formula vol Final Volume (L) vol->formula mw Molecular Weight (g/mol) mw->formula mass Required Mass (g) formula->mass

Caption: Logical relationship for calculating the required mass.

References

Application Notes and Protocols for Trimethoxyphenyl Derivatives as Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of trimethoxyphenyl derivatives as potent antimitotic agents. These compounds, many of which are analogues of natural products like combretastatin A-4, represent a promising class of cancer therapeutics. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

The trimethoxyphenyl moiety is a key structural feature for the potent biological activity of these compounds, facilitating their binding to the colchicine site on β-tubulin.[1][2][3] This interaction prevents the formation of microtubules, which are essential components of the mitotic spindle.[4][5][6] Consequently, cancer cells are unable to complete mitosis and are targeted for programmed cell death.

Extensive research has focused on synthesizing and evaluating various derivatives to enhance their potency, stability, and solubility.[7][8][9] Modifications to the linker between the trimethoxyphenyl ring and a second aromatic ring, as well as substitutions on the second ring, have been shown to significantly influence their antimitotic activity.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of various trimethoxyphenyl derivatives, providing a comparative view of their antiproliferative and tubulin polymerization inhibitory activities.

Compound ClassSpecific DerivativeTarget/Cell LineIC50 (µM)Reference
Chalcones 2c (3,4,5-trimethoxyphenyl derivative)L-1210 (murine leukemia)26[10]
2c (3,4,5-trimethoxyphenyl derivative)REH (human leukemia)0.73[10]
2c (3,4,5-trimethoxyphenyl derivative)Jurkat (human leukemia)0.50[10]
3aREH (human leukemia)1.05[10]
3aJurkat (human leukemia)1.20[10]
Triazoles 22b ((E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol)MCF-7 (breast cancer)0.39[11][12]
22bMDA-MB-231 (breast cancer)0.77[11][12]
22bHL-60 (leukemia)0.37[11][12]
3c (p-Me phenyl derivative)HUVECComparable to CA-4[13][14]
Selenophenes 7iHuh7 (liver cancer)Lower than CA-4[4][5][6]
7iMCF-7 (breast cancer)Lower than CA-4[4][5][6]
7iSGC-7901 (gastric cancer)Lower than CA-4[4][5][6]
Pyrimidines VITubulin Polymerization0.00892[15]
VbTubulin Polymerization0.02241[15]
VcTubulin Polymerization0.01764[15]
VjTubulin Polymerization0.01075[15]
Benzo[b]thiophenes 4g (2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene)K562 (leukemia)0.016-0.023[16]
4gTubulin Polymerization0.67[16]

Signaling Pathway and Mechanism of Action

Trimethoxyphenyl derivatives exert their antimitotic effects by interfering with the dynamic instability of microtubules. The following diagram illustrates the proposed signaling pathway leading to apoptosis.

G Mechanism of Action of Trimethoxyphenyl Derivatives cluster_0 Cellular Effects TMP Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Binding Site) TMP->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for Microtubule->Spindle Disrupts Mitosis Mitosis Spindle->Mitosis Required for Spindle->Mitosis Blocks G2M G2/M Phase Arrest Mitosis->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action of trimethoxyphenyl derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel trimethoxyphenyl derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Trimethoxyphenyl derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the trimethoxyphenyl derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)

  • Trimethoxyphenyl derivatives

  • Combretastatin A-4 or colchicine (positive control)

  • Paclitaxel (polymerization promoter control)

  • 96-well microplate reader with a temperature controller

Protocol:

  • Prepare a solution of tubulin (e.g., 2 mg/mL) in G-PEM buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive and negative controls.

  • Add the tubulin solution to the wells.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line

  • Trimethoxyphenyl derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with the IC50 concentration of the trimethoxyphenyl derivative for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase indicates antimitotic activity.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical evaluation of novel trimethoxyphenyl derivatives as antimitotic agents.

G Experimental Workflow for Evaluating Trimethoxyphenyl Derivatives cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization B Antiproliferative Screening (MTT Assay) A->B C Tubulin Polymerization Assay B->C Active Compounds D Cell Cycle Analysis (Flow Cytometry) C->D G Xenograft Tumor Model C->G Potent Inhibitors E Apoptosis Assay (e.g., Annexin V) D->E F Immunofluorescence (Microtubule Network) D->F H Toxicity Studies G->H I Pharmacokinetic Analysis G->I

Caption: Preclinical evaluation workflow.

Structure-Activity Relationship (SAR) Logic

The biological activity of trimethoxyphenyl derivatives is highly dependent on their chemical structure. The following diagram illustrates key SAR observations.

G Structure-Activity Relationship (SAR) of Trimethoxyphenyl Derivatives cluster_0 Key Structural Features cluster_1 Activity Determinants cluster_2 Biological Outcome A Trimethoxyphenyl Moiety (A-Ring) D Binding to Colchicine Site A->D Essential for B Linker E Conformational Rigidity B->E Influences C Second Aromatic Ring (B-Ring) F Electronic Properties of B-Ring C->F Determines G High Antimitotic Activity D->G E->G F->G

Caption: Key structure-activity relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and enantioselectivity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of chiral 2-arylbutanoic acids. The primary method detailed is an asymmetric alkylation using a chiral auxiliary, a robust and well-documented approach for achieving high stereoselectivity.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Presence of Moisture: Reagents like LDA or n-BuLi are highly sensitive to moisture, which can quench them.Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]
2. Impure Reagents: The purity of the chiral auxiliary, substrate, and alkylating agent is critical.Purify starting materials if necessary. The presence of stereoisomers in the chiral auxiliary will directly impact the stereochemical outcome.[1]
3. Incorrect Stoichiometry: An improper ratio of base, substrate, or electrophile can lead to incomplete reaction or side products.Carefully optimize the stoichiometry of all reagents. A slight excess of the electrophile may sometimes be required.[1]
4. Suboptimal Reaction Temperature: Deprotonation and alkylation steps are highly temperature-sensitive.Maintain strict temperature control, especially during the addition of reagents. Use a cryostat or a well-maintained cooling bath (-78 °C is common for these reactions).[2]
Poor Diastereoselectivity / Low Enantiomeric Excess (ee) 1. Incorrect Enolate Geometry: The geometry of the lithium enolate (Z vs. E) is crucial for facial selectivity and is influenced by the base and solvent.For Evans' oxazolidinone auxiliaries, using LDA in THF typically favors the Z-enolate, which leads to the desired stereoisomer. Ensure slow addition of the base at low temperature.
2. Epimerization: The product's stereocenter can epimerize under non-optimal workup or purification conditions.Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction. Avoid harsh acidic or basic conditions during workup and purification.
3. Suboptimal Chiral Auxiliary: The chosen auxiliary may not provide sufficient steric hindrance for the specific substrate.Consider screening different chiral auxiliaries. For instance, sulfur-based thiazolidinethiones can sometimes offer superior performance to oxazolidinones.
Difficult Auxiliary Removal 1. Incomplete Hydrolysis: The cleavage of the chiral auxiliary from the product may be slow or incomplete.For oxazolidinone auxiliaries, lithium hydroperoxide (LiOOH) or lithium hydroxide/hydrogen peroxide are common reagents. Ensure adequate reaction time and temperature for the hydrolysis step.
2. Product Degradation during Cleavage: The hydrolysis conditions might be too harsh for the product molecule.Explore milder hydrolysis conditions. If the product is an ester, enzymatic hydrolysis can be a gentle alternative.
Formation of Side Products 1. Di-alkylation: The enolate may react with the alkylating agent twice.Use a slight excess of the enolate relative to the alkylating agent and add the alkylating agent slowly at low temperature.
2. Aldol Condensation: If the substrate or product can self-condense, this may occur as a side reaction.Maintain low temperatures throughout the reaction to minimize the rate of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high enantiopurity?

A1: For robust and high-yield synthesis with excellent stereocontrol, the use of a chiral auxiliary, such as an Evans' oxazolidinone, is a well-established method. This involves acylating the auxiliary, performing a diastereoselective alkylation with an ethyl halide, and then hydrolyzing the auxiliary to yield the desired (S)-acid. This method provides high diastereoselectivity, which translates to high enantiomeric excess after cleavage.

Q2: Can I use a catalytic asymmetric method instead of a chiral auxiliary?

A2: Yes, catalytic asymmetric α-arylation of carboxylic acid derivatives is a more modern approach. These methods often involve transition metal catalysts (e.g., Palladium or Nickel) with chiral ligands. While potentially more atom-economical, these reactions may require more extensive optimization of catalysts, ligands, and reaction conditions for a specific substrate.

Q3: My yield is consistently low after purification. What are some common pitfalls during workup and chromatography?

A3: Yield loss during purification is common. To mitigate this:

  • Workup: Ensure thorough extraction of the product from the aqueous layer. Back-extract the aqueous layer with your organic solvent multiple times. When rinsing drying agents like MgSO₄ or Na₂SO₄, do so with fresh solvent to recover any adsorbed product.[2]

  • Chromatography: If your compound is sensitive to silica gel (an acidic stationary phase), consider deactivating the silica with a small amount of triethylamine in your eluent or using a different stationary phase like alumina.[3]

Q4: How can I determine the enantiomeric excess (ee) of my final product?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC). You will need to develop a separation method using a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). A racemic standard of 2-(3,4,5-Trimethoxyphenyl)butanoic acid is required to identify the retention times of both the (S) and (R) enantiomers.

Q5: What are the best practices for handling the reagents used in this synthesis?

A5:

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and moisture-sensitive. They should be handled under an inert atmosphere using syringe techniques. Their concentration should be determined by titration before use.

  • Anhydrous Solvents: Solvents like THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Ethyl Iodide/Bromide: These are alkylating agents and should be handled in a fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, which is a common strategy for synthesizing chiral carboxylic acids.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes.

  • In a separate flask, prepare 3,4,5-trimethoxyphenylacetyl chloride from the corresponding acid and thionyl chloride.

  • Add the freshly prepared 3,4,5-trimethoxyphenylacetyl chloride (1.1 eq) dropwise to the lithiated oxazolidinone solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) dropwise. Stir for 45 minutes to form the Z-enolate.

  • Add ethyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the alkylated product by flash column chromatography.

Step 3: Hydrolysis of the Chiral Auxiliary

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for asymmetric synthesis methods. Note that specific yields and ee values are highly dependent on the exact substrate and reaction conditions.

Table 1: Influence of Reaction Parameters on Yield and Selectivity

ParameterVariationExpected Impact on YieldExpected Impact on ee%Rationale
Base for Deprotonation LDA vs. NaHMDSGenerally high with bothHigher with LDALDA is known to favor the formation of the Z-enolate with Evans' auxiliaries, leading to higher diastereoselectivity.
Solvent THF vs. Diethyl EtherHigher in THFHigher in THFTHF is a better coordinating solvent, which helps to stabilize the lithium enolate and maintain its geometry.
Temperature -78 °C vs. -40 °CMay decrease at higher tempSignificantly lower at higher tempHigher temperatures can lead to reduced facial selectivity and potential side reactions like enolate equilibration.[1]
Quenching Agent Sat. NH₄Cl vs. H₂OSimilarHigher with NH₄ClA buffered quench minimizes pH changes that could cause epimerization of the stereocenter.

Table 2: Comparison of Synthesis Strategies

Synthesis MethodTypical YieldTypical ee%AdvantagesDisadvantages
Chiral Auxiliary 70-90% (overall)>95%Reliable, high selectivity, well-established.Stoichiometric use of the auxiliary, requires additional protection/deprotection steps.
Catalytic Asymmetric Arylation 60-85%80-99%Atom-economical, fewer steps.Requires expensive catalysts and ligands, may need extensive optimization.
Chiral Resolution <50% (per enantiomer)>99%Simple concept, can produce very high purity material.Theoretical maximum yield is 50%, requires a suitable resolving agent.

Visualizations

Below are diagrams illustrating key workflows and concepts in the synthesis of this compound.

Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux Chiral Auxiliary ((4R,5S)-Oxazolidinone) Acyl_Substrate N-Acyl Auxiliary Aux->Acyl_Substrate Acid 3,4,5-Trimethoxy- phenylacetic Acid Acid->Acyl_Substrate Acylation Alkylated_Product Alkylated Product Acyl_Substrate->Alkylated_Product 1. LDA, -78°C 2. Ethyl Iodide Final_Product (S)-Target Acid Alkylated_Product->Final_Product LiOH / H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Hydrolysis Troubleshooting_Yield cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start Low Yield Observed Moisture Check for Moisture (Dry Glassware/Solvents?) Start->Moisture Stoich Verify Stoichiometry (Titrate Base?) Start->Stoich Temp Check Temperature Control (Calibrate Thermometer?) Start->Temp Extract Improve Extraction (Multiple Extractions?) Start->Extract Purify Optimize Chromatography (Deactivate Silica?) Start->Purify Decomp Product Decomposition? (Use Milder Conditions?) Start->Decomp Solution1 Refine Reaction Setup and Execution Moisture->Solution1 Solution Stoich->Solution1 Temp->Solution1 Solution2 Refine Post-Reaction Handling Extract->Solution2 Solution Purify->Solution2 Decomp->Solution2 Parameter_Relationships Yield High Yield EE High ee% Anhydrous Anhydrous Conditions Anhydrous->Yield LowTemp Low Temperature (-78 °C) LowTemp->Yield LowTemp->EE CorrectBase Correct Base (e.g., LDA) CorrectBase->EE Controls Enolate Geometry PureAux Pure Auxiliary PureAux->EE MildWorkup Mild Workup MildWorkup->Yield MildWorkup->EE Prevents Epimerization

References

Technical Support Center: Chiral HPLC Separation of Trimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of trimethoxyphenyl compounds.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific problems encountered during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution, Rs < 1.5).

Troubleshooting Workflow:

start Poor or No Resolution csp 1. Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase 2. Optimize Mobile Phase csp->mobile_phase Appropriate CSP selected end_fail Consult Specialist csp->end_fail No suitable CSP found temperature 3. Adjust Temperature mobile_phase->temperature Resolution partially improved end_success Resolution Achieved (Rs >= 1.5) mobile_phase->end_success Significant improvement column_health 4. Check Column Health temperature->column_health Minor or no improvement temperature->end_success Resolution optimized column_health->end_success Column restored/replaced column_health->end_fail Persistent issue start Poor Peak Shape overload 1. Check for Column Overload start->overload mobile_phase 2. Adjust Mobile Phase Additives overload->mobile_phase Peak shape still poor end_success Symmetrical Peaks Achieved overload->end_success Improvement observed solvent_mismatch 3. Verify Sample Solvent mobile_phase->solvent_mismatch Tailing/Fronting persists mobile_phase->end_success Peak symmetry restored column_void 4. Inspect for Column Void solvent_mismatch->column_void Solvent is compatible solvent_mismatch->end_success Issue resolved end_fail Replace Column column_void->end_fail

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid solubility in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the solubility of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: How does pH affect the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In acidic to neutral aqueous solutions, the compound will exist in its protonated, less polar form, resulting in lower solubility.[3] In basic solutions (e.g., aqueous solutions of sodium hydroxide or sodium bicarbonate), it will deprotonate to form a more soluble carboxylate salt.[4][5]

Q3: Are there any recommended starting solvents for preparing stock solutions?

A3: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable starting solvent for preparing concentrated stock solutions.[1][2] For applications where DMSO is not appropriate, methanol could be considered, although the achievable concentration may be lower.[1][2] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSparingly Soluble[1][2]
WaterExpected to be poorly soluble[3]
Aqueous Base (e.g., NaOH)Expected to be soluble[5][6]

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

  • Possible Cause 1: Saturation. The concentration of the compound may have exceeded its solubility limit in that specific solvent at the current temperature.

    • Solution: Try gently warming the solution. For many compounds, solubility increases with temperature.[4][6] However, be cautious of potential compound degradation at elevated temperatures. Always cool the solution back to your experimental temperature to ensure the compound remains dissolved.

  • Possible Cause 2: Incorrect Solvent Polarity. The polarity of the solvent may not be optimal for this compound.

    • Solution: If using a non-polar solvent, try a more polar aprotic solvent like DMSO or DMF. If using a polar protic solvent like water, consider the pH (see next point).

  • Possible Cause 3: pH of Aqueous Solution. For aqueous buffers, the pH may be too low for this acidic compound to dissolve.

    • Solution: Increase the pH of the buffer. As a carboxylic acid, this compound will become significantly more soluble in basic conditions (pH > pKa).[4][7] A 5% sodium bicarbonate or 5% sodium hydroxide solution can be used to test this.[8][9]

Issue: The compound precipitates out of solution after dilution.

  • Possible Cause: Poor Aqueous Solubility. The compound may have been successfully dissolved in a concentrated organic stock solution (e.g., DMSO), but precipitates when diluted into an aqueous buffer where its solubility is much lower.

    • Solution 1: Decrease the final concentration of the compound in the aqueous medium.

    • Solution 2: Increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution, but be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.[4]

Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane, 5% NaOH, 5% HCl)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Weigh out approximately 1-5 mg of the compound into a small, clean test tube.

  • Solvent Addition: Add the selected solvent (e.g., 1 mL) to the test tube in small portions.

  • Mixing: After each addition, vigorously shake or vortex the tube for 30-60 seconds.[10]

  • Observation: Visually inspect the solution against a dark background. A clear solution with no visible particles indicates that the compound is soluble. If solid particles remain, the compound is considered insoluble or partially soluble at that concentration.

  • pH Dependence (for aqueous solutions):

    • If the compound is insoluble in water, add a small amount of a 5% NaOH solution and observe if it dissolves, which would indicate the formation of a soluble salt.[5]

    • To another sample insoluble in water, add a 5% HCl solution to confirm the lack of basic functional groups.[8]

  • Record Results: Document the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.

Visualizations

The following diagrams illustrate the experimental workflow for solubility testing and the logical decision-making process for troubleshooting solubility issues.

G cluster_workflow Experimental Workflow for Solubility Determination start Start: Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent mix Vortex/Agitate for 60s add_solvent->mix observe Visually Inspect for Dissolution mix->observe soluble Soluble: Record Result observe->soluble Clear Solution insoluble Insoluble/Partially Soluble: Record Result observe->insoluble Particulates Remain end End soluble->end insoluble->end

Caption: Workflow for determining compound solubility.

G cluster_troubleshooting Troubleshooting Logic for Dissolution Issues start Issue: Compound Not Dissolving check_solvent Is the solvent aqueous? start->check_solvent adjust_ph Action: Increase pH (e.g., add dilute NaOH) check_solvent->adjust_ph Yes check_concentration Is concentration high? check_solvent->check_concentration No success Resolution: Compound Dissolved adjust_ph->success warm Action: Gently Warm Solution check_concentration->warm Yes change_solvent Action: Use a stronger organic solvent (e.g., DMSO) check_concentration->change_solvent No warm->success change_solvent->success

Caption: Decision tree for solving solubility problems.

References

Stability of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from similar structures such as 2-arylpropionic acids and other butanoic acid derivatives. The primary pathways to consider are photodegradation and oxidation. Given that the compound is not an ester, hydrolysis of the parent molecule is unlikely, though ester derivatives would be susceptible.[1][2]

Q2: How does pH influence the stability of the aqueous solution?

The pH of the aqueous solution can significantly impact the stability of organic acids. For butanoic acid derivatives, the ionization state, which is pH-dependent, can affect the rate of photodegradation.[3] It is crucial to determine the pKa of this compound and assess its stability at different pH values, particularly if the experimental conditions are acidic or basic.

Q3: Is the compound susceptible to photodegradation?

Yes, compounds with aromatic rings and carboxylic acid moieties can be susceptible to photodegradation.[3][4][5][6] Exposure to UV or even ambient light can potentially lead to the degradation of the molecule. It is recommended to protect solutions from light by using amber vials or by working in a dark environment.

Q4: What are the recommended storage conditions for an aqueous stock solution?

To minimize degradation, aqueous stock solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. The appropriate storage temperature will depend on the desired shelf-life of the solution. For long-term storage, freezing the solution is generally recommended.

Troubleshooting Guides

Problem: I am observing a loss of potency or inconsistent results with my aqueous solution over time.

  • Possible Cause 1: Degradation due to light exposure.

    • Troubleshooting Step: Ensure that the solution is always protected from light. Use amber vials or wrap containers in aluminum foil. Prepare and handle the solution under low-light conditions.

  • Possible Cause 2: Degradation due to improper storage temperature.

    • Troubleshooting Step: Store the stock solution at a lower temperature. If currently stored at room temperature, switch to refrigeration (2-8 °C). For longer-term stability, aliquot and store at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: pH-mediated degradation.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If it is highly acidic or basic, consider buffering the solution to a pH where the compound is more stable. A pH stability study may be necessary to determine the optimal pH range.

  • Possible Cause 4: Oxidative degradation.

    • Troubleshooting Step: If the solution is exposed to air for extended periods, oxidative degradation could be a factor. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Problem: I see the appearance of unknown peaks in my HPLC analysis of the compound over time.

  • Possible Cause: Chemical degradation of the compound.

    • Troubleshooting Step: This is a strong indication of degradation. The new peaks likely represent degradation products. To identify the degradation pathway, you can perform stress testing under various conditions (e.g., acid, base, peroxide, light, heat) and analyze the resulting chromatograms.[7][8] This can help in elucidating the structure of the degradation products, potentially using techniques like LC-MS.[9]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Aqueous Solution

This protocol outlines a basic approach to assess the stability of the compound under different conditions.

  • Preparation of Stock Solution: Prepare a stock solution of known concentration in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Aliquoting: Distribute the stock solution into multiple amber vials to avoid repeated sampling from the same vial.

  • Storage Conditions: Store the aliquots under a matrix of conditions. Recommended conditions are based on general stability testing guidelines.[7][8][10][11]

  • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks for longer-term).

  • Analysis: At each time point, analyze the respective aliquots using a stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products.[9][12][13][14][15]

  • Data Evaluation: Quantify the peak area of the parent compound at each time point and normalize it to the initial (time 0) peak area to determine the percentage of the compound remaining.

Table 1: Example Conditions for a Preliminary Stability Study

Condition IDTemperatureLight ConditionpH
A25°C (Room Temp)Ambient LightNeutral (e.g., 7.4)
B25°C (Room Temp)DarkNeutral (e.g., 7.4)
C4°CDarkNeutral (e.g., 7.4)
D40°C (Accelerated)DarkNeutral (e.g., 7.4)
E25°C (Room Temp)DarkAcidic (e.g., 3)
F25°C (Room Temp)DarkBasic (e.g., 9)

Protocol 2: Forced Degradation (Stress Testing) Study

Stress testing is performed to identify potential degradation products and pathways.[7][8]

  • Prepare Solutions: Prepare separate solutions of this compound in:

    • 0.1 N HCl (Acidic condition)

    • 0.1 N NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Deionized water

  • Exposure:

    • Hydrolytic: Heat the acidic and basic solutions (e.g., at 60°C for 24 hours).

    • Oxidative: Keep the hydrogen peroxide solution at room temperature for 24 hours.

    • Photolytic: Expose the solution in deionized water to a photostability chamber with a controlled light source (e.g., UV and visible light).

  • Analysis: Analyze all stressed samples by HPLC, comparing them to an unstressed control solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Aqueous Stock Solution aliquot Aliquot into Amber Vials prep->aliquot cond_A 25°C / Light aliquot->cond_A cond_B 25°C / Dark aliquot->cond_B cond_C 4°C / Dark aliquot->cond_C cond_D 40°C / Dark aliquot->cond_D timepoint Sample at Predetermined Time Points cond_A->timepoint cond_B->timepoint cond_C->timepoint cond_D->timepoint hplc HPLC Analysis timepoint->hplc data Quantify Remaining Compound hplc->data

Caption: Workflow for a general stability assessment study.

logical_relationship cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions obs Inconsistent Results / Loss of Potency cause1 Photodegradation obs->cause1 cause2 Temperature Instability obs->cause2 cause3 pH Instability obs->cause3 cause4 Oxidation obs->cause4 sol1 Protect from Light cause1->sol1 sol2 Optimize Storage Temp. cause2->sol2 sol3 Buffer Solution cause3->sol3 sol4 Use Inert Gas cause4->sol4

Caption: Troubleshooting logic for stability issues.

References

Preventing racemization during synthesis of chiral butanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral butanoic acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral butanoic acids?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers, known as a racemate.[1] In pharmaceutical applications, often only one enantiomer of a chiral molecule provides the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[2] Therefore, maintaining the enantiomeric purity of chiral butanoic acids during synthesis is crucial for the efficacy and safety of the final product.[2]

Q2: What are the primary chemical mechanisms that lead to racemization during the synthesis of chiral butanoic acids?

A2: Racemization of α-chiral butanoic acids typically occurs through two main pathways involving the α-proton (the hydrogen atom on the carbon adjacent to the carboxyl group):

  • Direct Enolization: Under basic conditions, the α-proton can be abstracted to form a planar enolate intermediate. The subsequent non-specific reprotonation of this achiral intermediate leads to a racemic mixture.[2] Both strong acids and bases can catalyze this enolization process.[3]

  • Oxazolone (Azlactone) Formation: During the activation of an N-protected α-amino butanoic acid for amide bond coupling, a 5(4H)-oxazolone intermediate can form. The α-proton of this oxazolone is highly acidic and is easily removed by a base, leading to a loss of stereochemical integrity.[4]

Q3: What general strategies can I employ to minimize racemization?

A3: To minimize racemization, consider the following strategies:

  • Temperature Control: Perform reactions at low temperatures (e.g., -78°C to 0°C) to minimize the rate of epimerization.[1]

  • Base Selection: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases like triethylamine (TEA).

  • Coupling Reagents and Additives: Choose modern coupling reagents known for low racemization rates, such as HATU, HCTU, or COMU. The use of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is also crucial, as they can suppress racemization by forming active esters that are less prone to cyclization into oxazolones.[4][5]

  • Protecting Groups: Utilize protecting groups for the carboxylic acid, such as esters (methyl, benzyl, tert-butyl), to prevent activation-related racemization if the synthesis allows.[6] Urethane-based protecting groups like Fmoc and Boc on α-amino acids are designed to resist racemization.

  • Minimize Pre-activation Time: A short pre-activation time of 1-5 minutes before adding the amine component can reduce the opportunity for the activated acid to form an oxazolone intermediate.

Q4: How do I accurately determine the enantiomeric excess (ee) of my synthesized chiral butanoic acid?

A4: The most common and reliable method for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[7] Other methods include Gas Chromatography (GC) on a chiral column (often after derivatization), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Enantiomeric Excess (ee) / Significant Racemization Harsh Reaction Conditions: High temperatures or the use of strong, non-hindered bases (e.g., TEA) or strong acids can promote enolization.Maintain strict temperature control, ideally at 0°C or below (e.g., -78°C for enolate formation).[1] Switch to a weaker, sterically hindered base such as DIPEA or collidine.
Inappropriate Coupling Reagent: Some older coupling reagents are more prone to causing racemization.Use a modern uronium/aminium or phosphonium salt-based coupling reagent like HATU, HCTU, or COMU, in combination with a racemization suppressing additive like OxymaPure or HOAt.
Prolonged Pre-activation: Allowing the activated carboxylic acid to stand for an extended period before adding the nucleophile increases the risk of oxazolone formation.Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base added last to initiate the reaction.
Harsh Deprotection/Cleavage Conditions: The conditions used to remove a protecting group or a chiral auxiliary (e.g., strong acid or base) can cause epimerization of the final product.Select a chiral auxiliary or protecting group that can be removed under mild, orthogonal conditions. For example, some auxiliaries can be cleaved with LiOOH at low temperatures.[1] Ensure workup and purification are performed under neutral or mildly acidic conditions.[2]
Poor Diastereoselectivity (when using a chiral auxiliary) Incomplete Enolate Formation: Insufficient base or suboptimal temperature can lead to incomplete or poorly controlled enolate formation.Ensure the use of a strong, non-nucleophilic base like LDA or NaHMDS at low temperatures (e.g., -78°C) to achieve complete and regioselective enolate formation.[1]
Suboptimal Chiral Auxiliary: The chosen chiral auxiliary may not provide sufficient steric hindrance to direct the incoming electrophile effectively.Screen different chiral auxiliaries. For example, Evans oxazolidinones and pseudoephedrine amides are known to provide high levels of stereocontrol.[2]
Inconsistent Results Between Batches Variable Reagent/Solvent Quality: Moisture or impurities in reagents and solvents can interfere with the reaction.Always use high-purity, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried.
Inconsistent Reaction Parameters: Minor variations in temperature, reaction time, or addition rates can impact stereoselectivity.Meticulously standardize all reaction parameters. Use a reliable cooling bath and monitor the reaction progress closely to ensure consistent run times.[9]

Quantitative Data Summary

The choice of reagents and reaction conditions significantly impacts the stereochemical outcome of the synthesis. The following tables provide illustrative data based on typical literature results.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation [2]

Chiral AuxiliaryElectrophileBaseTemperature (°C)Diastereomeric Excess (de %)
(S,S)-PseudoephenamineBenzyl bromideLDA-78>95%
(R)-4-benzyl-2-oxazolidinoneMethyl iodideNaHMDS-7890-98%
(R)-CamphorsultamAllyl iodideLiHMDS-78>90%

Table 2: Effect of Coupling Reagents and Additives on Racemization [2]

N-Protected Amino AcidCoupling ReagentAdditive% D-Isomer (Racemization)
Fmoc-L-His(Trt)-OHHBTUHOBt~1.5 - 2.0%
Fmoc-L-His(Trt)-OHDICOxyma<0.5%

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Methylbutanoic Acid using an Evans Chiral Auxiliary

This protocol describes the asymmetric alkylation of an Evans oxazolidinone-derived imide followed by hydrolysis to yield the chiral carboxylic acid.

Step 1: Acylation of the Chiral Auxiliary

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Slowly add butanoyl chloride (1.1 eq) and stir the reaction mixture at -78°C for 1 hour, then allow it to warm to 0°C and stir for another 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the N-butanoyl oxazolidinone by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the purified N-butanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under Argon.

  • Cool the solution to -78°C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 45 minutes to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) and stir at -78°C. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the alkylated product by column chromatography.

Step 3: Hydrolysis and Auxiliary Removal [1]

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0°C in an ice bath.

  • Add a pre-mixed aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq).

  • Stir the mixture vigorously at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous solution with diethyl ether to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl in an ice bath.

  • Extract the acidified aqueous layer with ethyl acetate three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain crude (S)-2-methylbutanoic acid.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC [7]

This is a general guideline for the direct separation of chiral butanoic acid enantiomers. Specific parameters must be optimized for the compound of interest.

1. Sample Preparation:

  • Prepare a stock solution of your racemic butanoic acid standard at 1.0 mg/mL in the mobile phase or a suitable solvent (e.g., hexane/isopropanol mixture).

  • Prepare a solution of your synthesized, purified butanoic acid at a similar concentration (~1.0 mg/mL).

  • Filter both samples through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For example, a Chiralpak® or Chiralcel® column (e.g., Chiralpak IA).

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-Hexane and an alcohol modifier like 2-Propanol (IPA) with an acidic additive. A starting point could be n-Hexane / IPA / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector set to a wavelength where the compound absorbs (e.g., 210 nm for carboxylic acids).

  • Injection Volume: 5-10 µL.

3. Analysis:

  • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers.

  • Inject your synthesized sample.

  • Identify the peaks corresponding to the major and minor enantiomers in your sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Visualizations

RacemizationMechanism ChiralAcid Chiral Butanoic Acid (R-enantiomer) Enolate Planar, Achiral Enolate Intermediate ChiralAcid->Enolate Deprotonation (removes α-proton) Base Base (B:) ProtonatedBase Protonated Base (BH) RacemicMixture Racemic Mixture (R and S) Enolate->RacemicMixture Non-specific Reprotonation

Figure 1. Mechanism of base-catalyzed racemization via an achiral enolate intermediate.

Workflow Start Start: Racemic or Prochiral Starting Material Synthesis Asymmetric Synthesis (e.g., with Chiral Auxiliary) Start->Synthesis Conditions Control Key Parameters: - Low Temperature - Hindered Base - Mild Reagents Synthesis->Conditions Workup Workup & Purification (Mild Conditions) Synthesis->Workup Analysis Analysis of Enantiomeric Purity Workup->Analysis HPLC Chiral HPLC Analysis->HPLC Method Product Final Enantiopure Butanoic Acid Analysis->Product ee% > 99%

Figure 2. General experimental workflow for synthesizing enantiopure butanoic acids.

TroubleshootingTree Start Problem: Low Enantiomeric Excess (ee) CheckTemp Was the reaction run at low temperature (e.g., ≤ 0°C)? Start->CheckTemp CheckBase Was a sterically hindered base used (e.g., DIPEA)? CheckTemp->CheckBase Yes Sol_Temp Solution: Lower the reaction temperature. CheckTemp->Sol_Temp No CheckReagent Was a modern coupling reagent with an additive used? CheckBase->CheckReagent Yes Sol_Base Solution: Switch from TEA to DIPEA or Collidine. CheckBase->Sol_Base No CheckCleavage Were deprotection/cleavage conditions mild? CheckReagent->CheckCleavage Yes Sol_Reagent Solution: Use HATU/Oxyma or COMU. CheckReagent->Sol_Reagent No Sol_Cleavage Solution: Choose auxiliary/PG removable under mild conditions. CheckCleavage->Sol_Cleavage No End Consult further literature for specific substrate issues. CheckCleavage->End Yes

Figure 3. Troubleshooting decision tree for addressing low enantiomeric excess.

References

Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of Trimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of trimethoxyphenyl compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC?

Poor peak shape in HPLC typically manifests as peak tailing, fronting, or broadening.[1][2][3][4] The primary causes can be categorized as follows:

  • Peak Tailing: This is often observed for basic or polar compounds, like many trimethoxyphenyl derivatives, and is characterized by an asymmetrical peak with a drawn-out trailing edge. Common causes include:

    • Secondary Interactions: Interaction of basic analytes with acidic residual silanol groups on the silica-based column packing is a primary cause.[1][5][6]

    • Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the presence of both ionized and non-ionized forms of the compound, resulting in tailing.[1][7][8][9]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1][2]

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can create active sites that cause tailing.[1][3]

  • Peak Fronting: This is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge. Common causes include:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is stronger than the mobile phase is a frequent cause.[10][11][12][13][14]

    • Column Overload: Similar to tailing, injecting too high a concentration or volume of the sample can lead to fronting.[2][11][12][14]

    • Column Degradation: A void at the column inlet or collapse of the packed bed can result in fronting.[14][15]

  • Broad Peaks: Symmetrical but wide peaks can indicate a loss of column efficiency. This can be due to:

    • Column Aging: Over time, all columns will lose efficiency.[16]

    • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening.[17]

    • Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.[4]

Q2: My trimethoxyphenyl compound is showing significant peak tailing. How can I fix this?

Peak tailing for trimethoxyphenyl compounds, which can possess basic functional groups, is often due to interactions with residual silanol groups on the HPLC column. Here are several strategies to mitigate this issue:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) can protonate the silanol groups, reducing their interaction with protonated basic analytes.[18][19]

  • Use Mobile Phase Additives: Incorporating a small concentration of an amine (e.g., triethylamine) or an ion-pairing agent (e.g., trifluoroacetic acid - TFA) into the mobile phase can help to mask the active silanol sites or interact with the analyte, respectively, leading to more symmetrical peaks.[5][18]

  • Select an Appropriate Column:

    • End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically deactivated.[5]

    • High-Purity Silica (Type B): Modern columns packed with high-purity silica have a lower concentration of acidic silanol groups.[5][6]

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl columns, which can offer different selectivity and reduce silanol interactions.[20]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Q3: I am observing peak fronting for my early eluting peaks. What is the likely cause and solution?

Peak fronting, especially for early eluting compounds, is most commonly caused by the sample solvent (diluent). If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and distort as it is introduced onto the column.[10][11][12][13][14][21][22]

Solution: The ideal solution is to dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample. It is also advisable to minimize the injection volume to reduce the impact of the sample solvent.[21][23]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a logical workflow for diagnosing and resolving issues with peak asymmetry.

G start Poor Peak Shape Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No system_issue System Issue Likely (e.g., extra-column volume, detector) yes_all->system_issue analyte_specific_issue Analyte-Specific Issue Likely no_some->analyte_specific_issue check_fittings Check fittings and tubing length system_issue->check_fittings check_detector Review detector settings system_issue->check_detector column_degradation Column Degradation (e.g., void, contamination) check_fittings->column_degradation flush_column Flush column column_degradation->flush_column replace_column Replace column flush_column->replace_column peak_shape_type Tailing or Fronting? analyte_specific_issue->peak_shape_type tailing Tailing peak_shape_type->tailing fronting Fronting peak_shape_type->fronting silanol_interaction Suspect Silanol Interaction or Secondary Retention tailing->silanol_interaction solvent_mismatch Suspect Sample Solvent Mismatch or Overload fronting->solvent_mismatch optimize_mp Optimize Mobile Phase (pH, additives) silanol_interaction->optimize_mp change_column Change to end-capped or different selectivity column optimize_mp->change_column check_solvent Match sample solvent to mobile phase solvent_mismatch->check_solvent reduce_load Reduce injection volume/concentration check_solvent->reduce_load

Caption: Troubleshooting workflow for poor HPLC peak shape.

Guide 2: Addressing Peak Tailing due to Silanol Interactions

The interaction between basic trimethoxyphenyl compounds and acidic silanol groups on the silica surface of the column is a common cause of peak tailing.

G cluster_column Silica Stationary Phase silanol Si-OH (Acidic Silanol Group) interaction Ionic Interaction analyte Basic Analyte (R3N) (e.g., Trimethoxyphenyl derivative) protonated_analyte Protonated Analyte (R3NH+) analyte->protonated_analyte in acidic mobile phase protonated_analyte->interaction interacts with peak_tailing Peak Tailing interaction->peak_tailing causes

Caption: Silanol interactions leading to peak tailing.

Data Presentation

The following tables summarize the expected impact of various parameters on peak shape for a hypothetical basic trimethoxyphenyl compound. The USP Tailing Factor is used as a metric for peak symmetry, where a value of 1.0 is a perfectly symmetrical peak, values > 1.0 indicate tailing, and values < 1.0 indicate fronting.

Table 1: Effect of Mobile Phase pH on Peak Tailing

Mobile Phase pHUSP Tailing Factor (Tf)Observation
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Minor Tailing
2.51.0Symmetrical Peak

Table 2: Effect of Sample Solvent on Peak Fronting

Sample Solvent (Acetonitrile in Water)Mobile Phase (30% ACN in Water)USP Tailing Factor (Tf)Observation
30% ACN30% ACN1.0Symmetrical Peak
50% ACN30% ACN0.8Minor Fronting
70% ACN30% ACN0.6Moderate Fronting
90% ACN30% ACN0.4Severe Fronting

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Tailing Peaks

Objective: To determine the optimal mobile phase pH to minimize peak tailing for a basic trimethoxyphenyl compound.

Materials:

  • HPLC system with UV detector

  • C18 column (end-capped recommended)

  • Mobile Phase A: Water with 0.1% Formic Acid (for low pH) or Ammonium Acetate buffer (for mid-range pH)

  • Mobile Phase B: Acetonitrile or Methanol

  • Sample of trimethoxyphenyl compound dissolved in mobile phase

Procedure:

  • Initial Conditions: Start with a mobile phase pH that is neutral or slightly acidic (e.g., pH 6-7) and a suitable gradient of organic solvent.

  • Low pH Analysis: Prepare a mobile phase with a pH of approximately 3.0 using 0.1% formic acid in the aqueous portion. Equilibrate the column with this mobile phase.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Measure the USP tailing factor for the analyte peak.

  • Further pH Reduction: If tailing is still present, prepare a mobile phase with a lower pH (e.g., 2.5) and repeat steps 3-4.

  • Comparison: Compare the peak shapes and tailing factors obtained at the different pH values to identify the optimal condition.

Protocol 2: Assessing Sample Solvent Effects on Peak Fronting

Objective: To confirm if the sample solvent is the cause of peak fronting.

Materials:

  • HPLC system with UV detector

  • Analytical column

  • Standard mobile phase for the analysis

  • Sample of trimethoxyphenyl compound

Procedure:

  • Baseline Experiment: Dissolve the sample in your current solvent (the one suspected of causing fronting) at a known concentration. Inject and record the chromatogram. Note the peak shape and tailing factor.

  • Mobile Phase as Solvent: Prepare a new sample solution by dissolving the compound in the initial mobile phase composition (e.g., if your gradient starts at 10% Acetonitrile, use 10% Acetonitrile in water). If solubility is an issue, use the weakest solvent possible.

  • Injection and Data Acquisition: Inject the same mass of analyte as in the baseline experiment. Acquire the chromatogram under the same conditions.

  • Comparison: Compare the peak shape from the chromatogram obtained in step 3 with the baseline experiment. A significant improvement in peak symmetry (Tailing Factor closer to 1.0) confirms that the original sample solvent was the cause of the peak fronting.[13]

References

Technical Support Center: Scaling Up the Synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and process diagrams.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Q1: What is a reliable and scalable method for the synthesis of the racemic precursor, 2-(3,4,5-Trimethoxyphenyl)butanoic acid?

A1: A robust and scalable method is the malonic ester synthesis. This approach involves the alkylation of diethyl malonate with a suitable 3,4,5-trimethoxybenzyl halide, followed by hydrolysis and decarboxylation.[1][2] This method is advantageous for large-scale production due to the availability of starting materials and generally high yields.

Q2: I am having trouble with the first step, the preparation of 3,4,5-trimethoxybenzyl halide. What are the common issues?

A2: Common issues include incomplete reaction and the formation of side products. To mitigate these, ensure anhydrous conditions and use a reliable halogenating agent. For instance, the bromination of 3,4,5-trimethoxybenzyl alcohol with phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether at low temperatures is an effective method. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the endpoint and avoid the formation of impurities.

Q3: My malonic ester alkylation is giving low yields. What can I do to improve it?

A3: Low yields in the malonic ester synthesis can often be attributed to several factors:

  • Base Selection: A strong base is required to completely deprotonate the diethyl malonate. Sodium ethoxide in ethanol is a common and effective choice.[1] Ensure the base is freshly prepared or properly stored to maintain its reactivity.

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent quenching of the enolate. The reaction temperature should be carefully controlled; initial deprotonation is often performed at room temperature, followed by the addition of the alkylating agent.

  • Stoichiometry: Use a slight excess of diethyl malonate to ensure the complete consumption of the more valuable 3,4,5-trimethoxybenzyl halide.

Q4: The hydrolysis and decarboxylation step is messy and gives a complex mixture. How can I optimize this?

A4: A common method is to use a strong base like potassium hydroxide in ethanol for saponification, followed by acidification with a strong mineral acid such as hydrochloric acid. The subsequent decarboxylation is typically achieved by heating the acidic mixture. To avoid side reactions, it is important to control the temperature during decarboxylation. Vigorous stirring is also necessary to ensure efficient reaction.

Chiral Resolution of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Q1: What is the recommended method for the chiral resolution of racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid on a large scale?

A1: The most common and industrially viable method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent.[3] For 2-arylpropionic acids, chiral amines such as (S)-(-)-α-phenylethylamine are often effective.[3] The principle relies on the differential solubility of the two diastereomeric salts, allowing for their separation by fractional crystallization.[3]

Q2: I am not getting any crystals, or the crystals are of poor quality during the diastereomeric salt formation. What should I do?

A2: This is a common challenge in diastereomeric salt crystallization. Here are some troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical.[4] You may need to screen a variety of solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility and the undesired one is highly soluble. Protic solvents like methanol, ethanol, or isopropanol, and their mixtures with water, are good starting points.[5]

  • Concentration and Temperature Profile: The solution must be supersaturated for crystallization to occur. This is typically achieved by dissolving the acid and resolving agent in a minimal amount of hot solvent and then cooling it slowly. A controlled cooling rate is crucial for the formation of well-defined crystals. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a good starting point, varying the amount of the resolving agent can sometimes improve the crystallization of the desired salt.

Q3: The enantiomeric excess (e.e.) of my resolved (S)-acid is low after the first crystallization. How can I improve it?

A3: Low enantiomeric excess can be improved by recrystallization.[6] The isolated diastereomeric salt can be redissolved in a fresh portion of the hot crystallization solvent and allowed to cool slowly again. This process can be repeated until the desired enantiomeric purity is achieved, which can be monitored by chiral High-Performance Liquid Chromatography (HPLC).

Q4: How do I recover the free this compound from the diastereomeric salt?

A4: The free acid can be liberated from the purified diastereomeric salt by treatment with a strong acid, such as hydrochloric acid. This protonates the carboxylate and converts the amine of the resolving agent into its water-soluble salt. The free carboxylic acid can then be extracted into an organic solvent.

Q5: What can I do with the unwanted (R)-enantiomer to improve the overall process yield?

A5: The unwanted (R)-enantiomer can be racemized and recycled.[7] Racemization of 2-arylpropionic acids can often be achieved by heating in the presence of a base.[8] The resulting racemic mixture can then be subjected to the chiral resolution process again.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

This protocol is based on the malonic ester synthesis.

Step 1: Synthesis of 3,4,5-Trimethoxybenzyl Bromide

  • Dissolve 3,4,5-trimethoxybenzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,4,5-trimethoxybenzyl bromide, which can be used in the next step without further purification.

Step 2: Alkylation of Diethyl Malonate

  • In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add the crude 3,4,5-trimethoxybenzyl bromide from Step 1 to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(3,4,5-trimethoxybenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from Step 2, add a solution of potassium hydroxide in ethanol.

  • Heat the mixture to reflux for 2-3 hours to achieve complete saponification.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the resulting potassium salt in water and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature, which should cause the racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chiral Resolution of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid

  • In a flask, dissolve the racemic 2-(3,4,5-Trimethoxyphenyl)butanoic acid and an equimolar amount of (S)-(-)-α-phenylethylamine in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Allow the crystallization to proceed at room temperature for 12-24 hours, and then cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold methanol.

  • Dry the salt and determine its enantiomeric excess by chiral HPLC.

  • If the enantiomeric excess is not satisfactory, recrystallize the salt from a minimal amount of hot methanol.

  • To liberate the free acid, suspend the purified diastereomeric salt in water and add 2M hydrochloric acid until the pH is 1-2.

  • Extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Table 1: Troubleshooting Guide for Synthesis of Racemic Acid

IssuePotential CauseSuggested Solution
Low yield in brominationIncomplete reaction or side reactionsEnsure anhydrous conditions, control temperature, and monitor reaction by TLC.
Low yield in alkylationIncomplete deprotonation, wet reagentsUse a strong, fresh base; ensure all reagents and solvents are anhydrous.
Complex mixture after decarboxylationSide reactions due to high temperatureCarefully control the temperature during decarboxylation; ensure vigorous stirring.

Table 2: Troubleshooting Guide for Chiral Resolution

IssuePotential CauseSuggested Solution
No crystallizationSuboptimal solvent, solution not supersaturatedScreen different solvents/solvent mixtures; ensure the solution is concentrated enough and cool slowly.
Poor crystal qualityRapid cooling, impuritiesUse a slower cooling rate; consider a hot filtration step to remove insoluble impurities.
Low enantiomeric excessInefficient separation in one crystallizationPerform one or more recrystallizations of the diastereomeric salt.
Low recovery of free acidIncomplete extractionEnsure complete acidification and perform multiple extractions with the organic solvent.

Visualizations

Synthesis_Workflow cluster_0 Synthesis of Racemic Acid cluster_1 Chiral Resolution Start 3,4,5-Trimethoxybenzyl Alcohol Step1 Bromination (PBr3) Start->Step1 Intermediate1 3,4,5-Trimethoxybenzyl Bromide Step1->Intermediate1 Step2 Alkylation of Diethyl Malonate Intermediate1->Step2 Intermediate2 Diethyl 2-(3,4,5-trimethoxybenzyl)malonate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Racemic_Acid Racemic 2-(3,4,5-Trimethoxyphenyl)butanoic Acid Step3->Racemic_Acid Step4 Diastereomeric Salt Formation Racemic_Acid->Step4 Resolving_Agent (S)-(-)-alpha-Phenylethylamine Resolving_Agent->Step4 Intermediate3 Diastereomeric Salts ((S,S) and (R,S)) Step4->Intermediate3 Step5 Fractional Crystallization Intermediate3->Step5 Intermediate4 Insoluble (S,S) Salt (Crystals) Step5->Intermediate4 Less Soluble Intermediate5 Soluble (R,S) Salt (Mother Liquor) Step5->Intermediate5 More Soluble Step6 Acidification & Extraction Intermediate4->Step6 Step7 Racemization (Optional) Intermediate5->Step7 Final_Product This compound Step6->Final_Product Recycle Recycled Racemic Acid Step7->Recycle Recycle->Step4

Caption: Workflow for the synthesis and chiral resolution of this compound.

Troubleshooting_Logic cluster_synthesis Racemic Synthesis Troubleshooting cluster_resolution Chiral Resolution Troubleshooting Start Low Yield or Purity Issue Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Screen_Solvents Screen Crystallization Solvents Start->Screen_Solvents Check_Anhydrous Ensure Anhydrous Conditions Check_Starting_Materials->Check_Anhydrous Optimize_Base Optimize Base Stoichiometry/Activity Check_Anhydrous->Optimize_Base Control_Temp Control Reaction Temperature Optimize_Base->Control_Temp Optimize_Cooling Optimize Cooling Rate Screen_Solvents->Optimize_Cooling Recrystallize Perform Recrystallization Optimize_Cooling->Recrystallize Check_pH Verify pH during Acid Liberation Recrystallize->Check_pH

Caption: Logical troubleshooting workflow for the synthesis and resolution process.

References

Technical Support Center: Purifying (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials such as 3,4,5-trimethoxybenzaldehyde or the corresponding acetic acid derivative, byproducts from the synthetic route (e.g., over-alkylation or elimination products), and residual reagents or solvents. If a chiral resolution was performed, the undesired (R)-enantiomer will also be a key impurity to remove.

Q2: What is the first step I should take to purify my crude product?

A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities. This involves dissolving the crude reaction mixture in an organic solvent and extracting the this compound into an aqueous basic solution. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.

Q3: How can I remove the undesired (R)-enantiomer?

A3: Chiral resolution can be achieved through diastereomeric salt formation. This involves reacting the racemic mixture with a chiral base (e.g., (R)-(+)-α-phenylethylamine) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. Chiral chromatography is another powerful technique for separating enantiomers.

Q4: My compound "oils out" during crystallization. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be addressed by several methods:

  • Increase the solvent volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.

  • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

  • Lower the crystallization temperature gradually: Rapid cooling can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

Troubleshooting Guides

Crystallization Issues
ProblemPotential CauseRecommended Solutions
Compound does not crystallize - Solution is not saturated.- Inappropriate solvent.- Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low recovery of purified crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and depositing crystals prematurely.
Crystals are colored - Presence of colored impurities.- Treat the solution with activated charcoal before hot filtration.- Perform an additional purification step, such as column chromatography.
Chromatography Issues
ProblemPotential CauseRecommended Solutions
Poor separation of spots on TLC - Inappropriate mobile phase.- Adjust the polarity of the mobile phase. For reverse-phase TLC, increase the aqueous component to increase retention. For normal-phase, adjust the ratio of polar to non-polar solvents.
Streaking of spots on TLC - Compound is too polar for the stationary phase.- Sample is overloaded.- Add a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.- Spot a more dilute solution of the sample on the TLC plate.
Product co-elutes with impurities during column chromatography - Insufficient resolution.- Use a shallower solvent gradient or switch to isocratic elution with a mobile phase that provides better separation on TLC.- Use a longer column or a stationary phase with a smaller particle size.

Experimental Protocols

Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a concentrated acid like hydrochloric acid (HCl). The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization
  • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system like ethyl acetate/hexane or toluene/hexane is a good starting point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture to boiling to dissolve the solid.

    • Slowly add the less soluble solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the more soluble solvent until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Purity Analysis by HPLC
  • Column: A chiral stationary phase (CSP) column is required to separate the enantiomers. A common choice would be a cellulose or amylose-based column.

  • Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape.

  • Example Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 90:10 (v/v) Hexane/Isopropanol with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

Quantitative Data Summary

ParameterTypical ValueNotes
Melting Point Varies based on purityThe melting point of the pure compound should be sharp. A broad melting range indicates the presence of impurities.
Yield after Extraction & Recrystallization 60-80%Highly dependent on the purity of the crude material and the care taken during the purification steps.
Purity by HPLC >98%Achievable with careful purification. Enantiomeric excess should also be determined if a chiral synthesis or resolution was performed.
TLC Rf Value ~0.4-0.6In a 7:3 Hexane/Ethyl Acetate system with 1% acetic acid. This is an estimate and should be determined experimentally.

Visualizations

experimental_workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Dissolve in EtOAc, extract with NaHCO3 acidification Acidification & Precipitation extraction->acidification Aqueous Layer filtration1 Filtration & Drying acidification->filtration1 Precipitate recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 pure_product Pure this compound filtration2->pure_product

General purification workflow for the target compound.

troubleshooting_crystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem saturate Concentrate Solution no_crystals->saturate add_solvent Add More Hot Solvent oiling_out->add_solvent scratch Scratch Flask saturate->scratch seed Add Seed Crystal scratch->seed seed->cool Retry slow_cool Cool More Slowly add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent change_solvent->start Retry

Troubleshooting logic for crystallization issues.

Validation & Comparative

A Comparative Spectroscopic Guide to (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral characteristics of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data as a primary reference. This is juxtaposed with experimental data from structurally similar compounds to offer a comprehensive analytical perspective. Furthermore, alternative spectroscopic techniques for the characterization of chiral carboxylic acids are discussed, providing a broader context for analytical strategy development.

Structural and Spectroscopic Overview of this compound

This compound is a chiral carboxylic acid with the molecular formula C₁₃H₁₈O₅ and a molecular weight of 254.28 g/mol . Its structure features a butanoic acid moiety attached to a 3,4,5-trimethoxyphenyl group, conferring chirality at the C2 position of the butanoyl chain.

Predicted NMR Spectral Data

In the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data provide a valuable reference for the structural elucidation of this compound. These predictions are based on computational algorithms that analyze the molecule's chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
H-2'6.5 - 6.7C-1'~137
H-6'6.5 - 6.7C-2'~105
H-23.5 - 3.7C-3'~153
H-31.8 - 2.0C-4'~137
H-40.9 - 1.1C-5'~153
3,5-OCH₃~3.8C-6'~105
4-OCH₃~3.85C-1~178
COOH10.0 - 12.0C-2~45
C-3~26
C-4~12
3,5-OCH₃~56
4-OCH₃~61

Note: Predicted values are generated from computational models and may differ from experimental results. The broad range for the carboxylic acid proton is due to its sensitivity to solvent and concentration.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted data, experimental NMR data for structurally analogous compounds are presented below. These compounds share key structural motifs with the target molecule, namely the 3,4,5-trimethoxyphenyl group or the butanoic acid chain.

3,4,5-Trimethoxybenzoic Acid

This compound shares the substituted aromatic ring with the target molecule. Its NMR data helps in assigning the signals corresponding to the trimethoxyphenyl group.

Table 2: Experimental NMR Data for 3,4,5-Trimethoxybenzoic Acid

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Assignment δ (ppm) Assignment δ (ppm)
Aromatic H7.25 (s, 2H)C=O167.40
3,5-OCH₃3.84 (s, 6H)C-Ar (OCH₃)153.11
4-OCH₃3.72 (s, 3H)C-Ar (OCH₃)141.81
COOH12.7 (br s, 1H)C-Ar (C-COOH)126.38
C-Ar (CH)106.98
4-OCH₃60.55
3,5-OCH₃56.35

[Data sourced from publicly available spectral databases]

Butanoic Acid

The NMR spectrum of butanoic acid provides reference chemical shifts for the aliphatic portion of the target molecule.

Table 3: Experimental NMR Data for Butanoic Acid

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Assignment δ (ppm) Assignment δ (ppm)
CH₃0.98 (t, 3H)C=O180.9
CH₂ (β)1.70 (sextet, 2H)CH₂ (α)36.2
CH₂ (α)2.37 (t, 2H)CH₂ (β)18.5
COOH11.5 (br s, 1H)CH₃13.6

[Data sourced from publicly available spectral databases]

Alternative Analytical Techniques for Chiral Carboxylic Acids

While NMR is a powerful tool, other spectroscopic methods are valuable for the analysis of chiral molecules like this compound, particularly for determining enantiomeric purity.

  • Chiral Derivatizing Agents (CDAs) in NMR: The enantiomers of a chiral carboxylic acid can be converted into diastereomers by reaction with a chiral derivatizing agent. These diastereomers will exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. Common CDAs for carboxylic acids include chiral amines and alcohols.[1]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used for structural elucidation and to determine enantiomeric excess. The interaction of chiral carboxylic acids with certain metal complexes can induce strong CD signals, enhancing the sensitivity of this method.[2][3][4][5]

  • Fluorescence Spectroscopy: Chiral recognition can also be achieved using fluorescent sensors. The interaction of the chiral analyte with a chiral fluorophore can lead to changes in fluorescence intensity or wavelength, allowing for the discrimination of enantiomers.[6]

Experimental Protocols

Standard NMR Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a chiral carboxylic acid like this compound.

analytical_workflow Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_chiral Chiral Characterization cluster_data Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr mass_spec Mass Spectrometry (HRMS) purification->mass_spec chiral_analysis Chiral Analysis purification->chiral_analysis data_interpretation Structural Elucidation & Spectral Assignment nmr->data_interpretation mass_spec->data_interpretation cd_spectroscopy Circular Dichroism (CD) chiral_analysis->cd_spectroscopy chiral_hplc Chiral HPLC chiral_analysis->chiral_hplc nmr_cda NMR with Chiral Derivatizing Agent chiral_analysis->nmr_cda cd_spectroscopy->data_interpretation chiral_hplc->data_interpretation nmr_cda->data_interpretation reporting Comparative Analysis Report data_interpretation->reporting

Caption: A flowchart illustrating the key stages in the synthesis, purification, and comprehensive spectroscopic analysis of this compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. Due to the absence of direct experimental data for this specific molecule in the available literature, this guide synthesizes information from the fragmentation of structurally related compounds to build a predictive model. This comparison will be valuable for researchers in identifying this compound and understanding its behavior in mass spectrometry experiments.

Introduction

This compound is a chiral carboxylic acid containing a trimethoxyphenyl group. Understanding its fragmentation pattern is crucial for its characterization and quantification in complex matrices. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful tool for elucidating the structure of such molecules. The fragmentation is expected to be influenced by the functionalities present: the carboxylic acid group, the alkyl chain, and the electron-rich trimethoxy-substituted aromatic ring.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the butanoic acid side chain and the trimethoxyphenyl moiety.

  • Alpha-Cleavage: The bond between the alpha and beta carbon of the butanoic acid chain is susceptible to cleavage.

  • Decarboxylation: Loss of the carboxyl group as CO2 is a common fragmentation pathway for carboxylic acids.

  • McLafferty Rearrangement: While less common for this specific structure, it remains a possibility.

  • Cleavage within the Trimethoxyphenyl Group: Loss of methyl radicals (•CH3) from the methoxy groups is a characteristic fragmentation of methoxylated aromatic compounds.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation_pathway mol This compound MW: 254.28 m/z = 254 frag1 m/z = 209 Loss of COOH mol->frag1 - 45 Da frag3 m/z = 181 Benzylic cleavage mol->frag3 - 73 Da frag5 m/z = 239 Loss of CH3 mol->frag5 - 15 Da frag6 m/z = 225 Loss of C2H5 mol->frag6 - 29 Da frag2 m/z = 195 Loss of C2H5 and CO frag1->frag2 - 14 Da frag4 m/z = 166 Loss of CH3 from m/z 181 frag3->frag4 - 15 Da

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison with Structurally Related Compounds

To substantiate the predicted fragmentation, a comparison with the known fragmentation patterns of butanoic acid derivatives and trimethoxyphenyl-containing compounds is essential.

Compound/FragmentKey FragmentationsReference
Butanoic Acid Derivatives Loss of H2O, CO, and the alkyl group are common fragmentation pathways in collision-induced dissociation.[1] The carboxylate negative ions of butanoic acid derivatives show characteristic decompositions, including the elimination of methane.[2] Short-chain carboxylic acids prominently show fragments corresponding to the loss of OH (M-17) and COOH (M-45).[3][1][2][3]
Trimethoxyphenyl Compounds In-source fragmentation and tandem mass spectrometry of tris(trimethoxyphenyl)phosphonium acetyl derivatives show characteristic fragmentation patterns.[4][5][4][5]
Gallic Acid (3,4,5-trihydroxybenzoic acid) The characteristic fragmentation of gallic acid involves the neutral loss of CO2.[6][6]

This comparative data suggests that the butanoic acid moiety of the target molecule will likely undergo fragmentation via loss of the carboxyl group and parts of the alkyl chain. The trimethoxyphenyl group is expected to be relatively stable, with potential losses of methyl groups from the methoxy substituents.

Experimental Protocols

For researchers aiming to analyze this compound, the following general experimental protocol for LC-MS/MS is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Dissolve sample in appropriate solvent (e.g., Methanol/Water) filter Filter through 0.22 µm syringe filter sample->filter injection Inject sample filter->injection lc_column C18 reverse-phase column mobile_phase Gradient elution with water and acetonitrile (both with 0.1% formic acid) detection Detection and Data Analysis ionization Electrospray Ionization (ESI) (Positive and Negative Modes) lc_column->ionization injection->lc_column ms1 Full Scan (MS1) to identify parent ion ionization->ms1 ms2 Tandem MS (MS/MS) for fragmentation (Collision-Induced Dissociation - CID) ms1->ms2 ms2->detection

Caption: A general experimental workflow for LC-MS/MS analysis.

Detailed Methodologies:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm PTFE or nylon syringe filter before injection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is suitable. Both positive and negative ion modes should be tested to determine the optimal ionization polarity.

    • MS1 Scan: Acquire full scan mass spectra over a range of m/z 100-500 to identify the precursor ion of this compound ([M+H]+ or [M-H]-).

    • MS/MS Fragmentation: Perform product ion scans on the identified precursor ion using collision-induced dissociation (CID). The collision energy should be optimized (e.g., ramped from 10-40 eV) to obtain a rich fragmentation spectrum.

Conclusion

This guide provides a predictive framework for the mass spectrometric fragmentation of this compound based on the known behavior of its structural components. The proposed fragmentation pathways and the comparative data from related molecules offer a solid foundation for researchers to identify and characterize this compound. The provided experimental protocol outlines a robust method for obtaining high-quality mass spectral data. Future experimental work is needed to confirm these predicted fragmentation patterns.

References

A Comparative Guide to (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of chiral building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive analysis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, a versatile chiral building block, and compares its key quality attributes with relevant alternatives. The information presented herein is supported by representative experimental data and detailed analytical protocols to aid in informed decision-making.

Introduction

This compound (CAS No. 195202-08-5) is a chiral carboxylic acid derivative featuring a trimethoxyphenyl moiety. This structural motif is of significant interest in medicinal chemistry, as it is a key component of several biologically active compounds, including the potent tubulin polymerization inhibitor, Combretastatin A-4. The chiral center at the second position of the butanoic acid chain introduces stereospecificity, which is crucial for targeted drug action and can significantly influence the pharmacological and toxicological profile of a drug candidate. This guide aims to provide a detailed comparison of this compound with structurally related alternatives, focusing on purity, analytical characterization, and potential biological relevance.

Product Comparison

For a comprehensive evaluation, this compound is compared with two structurally related, commercially available alternatives: 3,4,5-Trimethoxyphenylacetic acid and 2-(3,4-Dimethoxyphenyl)butanoic acid. The following tables summarize their key physical and chemical properties, as well as typical analytical specifications.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compound3,4,5-Trimethoxyphenylacetic acid2-(3,4-Dimethoxyphenyl)butanoic acid
CAS Number 195202-08-5951-82-6138505-15-4
Molecular Formula C13H18O5C11H14O5C12H16O4
Molecular Weight 254.28 g/mol 226.23 g/mol 224.25 g/mol
Appearance White to off-white solidWhite to off-white crystalline powderSolid
Solubility Soluble in methanol, chloroformSoluble in methanol, ethanolInformation not readily available
Chirality Chiral (S-enantiomer)AchiralChiral (racemate commonly available)

Table 2: Representative Certificate of Analysis Data

ParameterThis compound (Representative)3,4,5-Trimethoxyphenylacetic acid2-(3,4-Dimethoxyphenyl)butanoic acid (Typical)
Purity (HPLC) ≥ 97.0%≥ 99.70%[1]>95%
Identification (¹H NMR) Conforms to structureConforms to structureConforms to structure
Specific Rotation ([α]D) Expected to be non-zero (value not specified)Not Applicable (achiral)Not Applicable (racemate)
Water Content (Karl Fischer) ≤ 0.5%0.06%[1]Not specified
Melting Point Not specified117-120 °CNot specified

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize these compounds are provided below. These protocols are representative and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the butanoic acid derivatives by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the sample and identify the peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (e.e.) is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compounds.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the expected structure.

Tubulin Polymerization Inhibition Assay

Objective: To assess the potential of the compounds to inhibit tubulin polymerization, a mechanism relevant to the 3,4,5-trimethoxyphenyl scaffold.

Instrumentation:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm at controlled temperature (37 °C).

Reagents:

  • Purified tubulin (>97%)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4 or Nocodazole)

  • Negative control (DMSO vehicle)

Procedure:

  • Reaction Setup: In a 96-well plate, add the general tubulin buffer, GTP, and glycerol.

  • Compound Addition: Add the test compounds at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add the purified tubulin to each well and immediately place the plate in the spectrophotometer pre-warmed to 37 °C.

  • Data Collection: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Analysis: Plot the absorbance as a function of time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control. The IC₅₀ value can be calculated from a dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a key signaling pathway potentially modulated by compounds with the 3,4,5-trimethoxyphenyl scaffold and a general workflow for the analysis of such compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Procurement cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis & Comparison synthesis Synthesis or Procurement of This compound and Alternatives hplc Purity Analysis (HPLC) synthesis->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) synthesis->chiral_hplc nmr Structural Confirmation (NMR) synthesis->nmr ms Molecular Weight (Mass Spectrometry) synthesis->ms tubulin_assay In vitro Tubulin Polymerization Assay synthesis->tubulin_assay data_analysis Comparative Analysis of Purity, Potency (IC50), and Structure-Activity Relationship (SAR) hplc->data_analysis chiral_hplc->data_analysis nmr->data_analysis ms->data_analysis cell_based_assay Cell-based Assays (e.g., Cytotoxicity) tubulin_assay->cell_based_assay cell_based_assay->data_analysis PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Tubulin Microtubule Dynamics Tubulin->PI3K Potential Downstream Effect on PI3K/Akt (Vascular Disruption) Trimethoxyphenyl (S)-2-(3,4,5-Trimethoxyphenyl) butanoic acid derivative (e.g., Combretastatin A-4) Trimethoxyphenyl->Tubulin

References

A Comparative Guide to the Biological Activity of (R)- and (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this stereochemistry can lead to significant differences in their pharmacological and toxicological profiles.[1] The 2-arylpropionic acid derivatives are a classic example of this principle, where one enantiomer is often responsible for the therapeutic effects, while the other may be less active, inactive, or contribute to side effects.[2][3]

Comparative Biological Activity: A Representative Profile

Based on the pharmacology of 2-arylpropionic acid derivatives, it is anticipated that the (S)-enantiomer of 2-(3,4,5-Trimethoxyphenyl)butanoic acid would be the more pharmacologically active form, particularly in terms of anti-inflammatory and analgesic effects. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[4][5]

Biological Parameter(S)-Enantiomer(R)-EnantiomerRationale based on 2-Arylpropionic Acids
COX-1 Inhibition (IC₅₀) Potent InhibitorWeak Inhibitor/InactiveThe (S)-enantiomer of profens is a potent inhibitor of COX enzymes.[4]
COX-2 Inhibition (IC₅₀) Potent InhibitorWeak Inhibitor/InactiveThe (S)-enantiomer is responsible for the anti-inflammatory effects via COX-2 inhibition.[4]
Anti-inflammatory Activity HighLow to NoneCorrelates with the potent COX inhibition by the (S)-enantiomer.[3]
Analgesic Activity HighLow to NoneDirectly related to the inhibition of prostaglandin synthesis.
Gastrointestinal Toxicity Potential for toxicityLower potentialCOX-1 inhibition by the active (S)-enantiomer can lead to gastric side effects.[3]
In vivo Chiral Inversion Not applicableMay undergo inversion to (S)Some (R)-profens can be converted to the active (S)-form in the body.[1][4]

Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory and analgesic effects of 2-arylpropionic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. The (S)-enantiomer is expected to be a potent inhibitor of both COX-1 and COX-2, which are the enzymes responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The (R)-enantiomer is generally a much weaker inhibitor of these enzymes.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug Drug Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins COX2->Prostaglandins Gastric_Protection Gastric Mucosal Protection Prostaglandins_Thromboxanes->Gastric_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain S_Enantiomer (S)-Enantiomer S_Enantiomer->COX1 S_Enantiomer->COX2 R_Enantiomer (R)-Enantiomer (less active) R_Enantiomer->COX1 R_Enantiomer->COX2

Caption: Inhibition of the COX pathway by the (S)-enantiomer.

Experimental Protocols

The following are representative protocols for assessing the biological activity of chiral 2-arylpropionic acid derivatives.

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of purified COX-1 and COX-2 enzymes by 50% (IC₅₀).

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The test compound (in a suitable solvent, e.g., DMSO) is pre-incubated with the COX enzyme in a buffer solution at various concentrations.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to evaluate the anti-inflammatory properties of a compound.

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The rats are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the (R) and (S) enantiomers. The compounds are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

    • The ED₅₀ (the dose that causes 50% inhibition of edema) can be calculated.

3. Pharmacokinetic Analysis of Enantiomers

This protocol is designed to determine the plasma concentrations of the (R) and (S) enantiomers over time after administration of the racemate or individual enantiomers. This allows for the assessment of absorption, distribution, metabolism, excretion, and potential in vivo chiral inversion.

  • Sample Collection:

    • Rats are administered the test compound (either the racemate or a single enantiomer) orally or intravenously.

    • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via cannulation or tail vein sampling.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis (Chiral HPLC):

    • Plasma samples are prepared by protein precipitation followed by solid-phase extraction.

    • The concentrations of the (R) and (S) enantiomers are determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method with a suitable chiral stationary phase.

    • Pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂) are calculated for each enantiomer.

    • The extent of chiral inversion from the (R) to the (S) enantiomer can be quantified by administering the pure (R)-enantiomer and measuring the plasma concentrations of both enantiomers over time.

Workflow for Chiral Drug Evaluation

Chiral_Drug_Evaluation_Workflow Racemic_Synthesis Synthesis of Racemic Mixture Chiral_Separation Chiral Separation Racemic_Synthesis->Chiral_Separation R_Enantiomer (R)-Enantiomer Chiral_Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_Separation->S_Enantiomer In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition) R_Enantiomer->In_Vitro_Screening S_Enantiomer->In_Vitro_Screening In_Vivo_Efficacy In Vivo Efficacy (e.g., Anti-inflammatory) In_Vitro_Screening->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (Chiral Inversion) In_Vivo_Efficacy->Pharmacokinetics Toxicity_Studies Toxicity Studies Pharmacokinetics->Toxicity_Studies Lead_Enantiomer Lead Enantiomer Selection Toxicity_Studies->Lead_Enantiomer

Caption: A typical workflow for the evaluation of chiral drug candidates.

References

Validating the In Vivo Anticancer Efficacy of Trimethoxyphenyl-Based Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a class of potent tubulin-targeting anticancer agents. Many of these compounds, often analogs of the natural product Combretastatin A-4 (CA-4), exhibit significant cytotoxic activity against a broad spectrum of cancer cell lines. This guide provides a comparative analysis of the in vivo anticancer activity of several promising TMP-based compounds, presenting key experimental data, detailed protocols, and mechanistic insights to inform preclinical and clinical research in oncology.

Comparative In Vivo Efficacy of Trimethoxyphenyl Compounds

The following table summarizes the in vivo anticancer activity of selected trimethoxyphenyl compounds compared to standard chemotherapeutic agents. The data highlights their potency in various tumor models.

Compound/DrugCancer ModelAnimal ModelDosing & AdministrationEfficacy MetricResultReference(s)
PHT ((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone)Sarcoma 180Mice20 mg/kgTumor Growth Inhibition (TGI)30.9%[1]
40 mg/kgTGI48.2%[1]
Compound 3g (6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative)B16F10 MelanomaBALB/c Mice20 mg/kg, i.p., daily for 14 daysTGI23.3%
50 mg/kg, i.p., daily for 14 daysTGI44.2%
Compound 4o (1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole)Syngenic Mouse ModelMiceNot specifiedTumor Mass ReductionSignificant reduction at a dose 30x lower than CA-4P[2]
(2-amino-3,4,5-trimethoxyphenyl)(6-methoxy-1H-indol-3-yl)methanone MCF-7 Breast Cancer XenograftBalb/c Mice5 mg/kgTGI55.66% - 75.93%[3]
Paclitaxel (Comparator)B16F10 MelanomaC57BL/6 Mice10 mg/kg, i.p., once daily for 14 daysTGI59.84%
5-Fluorouracil (5-FU) (Comparator)Sarcoma 180MiceNot specifiedTGI33.3%[1]
Combretastatin A-4 (CA-4) (Comparator)MCF-7 Breast Cancer XenograftBalb/c Mice5 mg/kgTGI47.24% - 62.31%[3]

Signaling Pathway of Trimethoxyphenyl-Based Tubulin Inhibitors

The primary mechanism of action for the majority of studied trimethoxyphenyl compounds is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these agents disrupt microtubule dynamics, which is crucial for mitotic spindle formation. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and inhibiting cancer cell proliferation.

Tubulin_Inhibition_Pathway Signaling Pathway of TMP-Based Tubulin Inhibitors TMP Trimethoxyphenyl Compound Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibits

Mechanism of Action of TMP Tubulin Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for establishing and evaluating the efficacy of anticancer compounds in common mouse tumor models.

Human Tumor Xenograft Mouse Model (MCF-7)

This protocol is adapted for studying the efficacy of compounds against estrogen-receptor-positive breast cancer.

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[4]

  • Tumor Implantation:

    • Harvest MCF-7 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1x107 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • To support the growth of these estrogen-dependent tumors, an estrogen supplement is required. This can be achieved through the implantation of estradiol pellets or through injections of estradiol valerate.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

    • Administer the trimethoxyphenyl compound, comparator drug (e.g., Combretastatin A-4), or vehicle control via the specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage.

    • Monitor for any signs of toxicity, such as significant body weight loss, changes in behavior, or ruffled fur.

Syngeneic Mouse Model (B16F10 Melanoma)

This model is suitable for studying cancer immunotherapy and drugs in the context of a competent immune system.

  • Cell Line: B16F10 murine melanoma cells.

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Tumor Implantation:

    • Harvest B16F10 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5x105 cells/50 µL.

    • Inject 50 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment and Monitoring:

    • Begin treatment when tumors are palpable or have reached a predetermined size.

    • Administer the investigational compound (e.g., Compound 3g), a positive control (e.g., Paclitaxel), or a vehicle control according to the specified dosing regimen.

    • Measure tumor volume and body weight 2-3 times weekly.

  • Endpoint Analysis:

    • The study can be terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.

    • Collect tumors for weight measurement and further analysis.

    • Calculate TGI and assess for any treatment-related toxicities.

Experimental_Workflow General In Vivo Anticancer Efficacy Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Administration (TMP Compound vs. Comparator vs. Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI, Toxicity) endpoint->analysis end End analysis->end

A typical workflow for in vivo anticancer studies.

Conclusion

The in vivo data presented in this guide demonstrates the promising anticancer activity of several trimethoxyphenyl-based compounds. Their ability to inhibit tubulin polymerization and induce apoptosis in tumor cells translates to significant tumor growth inhibition in various preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of these and other novel anticancer agents. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance these promising compounds toward clinical application.

References

Cross-Validation of Analytical Methods for Trimethoxyphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive cross-validation of analytical methods for the analysis of trimethoxyphenyl derivatives, using the widely studied antibacterial agent, trimethoprim, as a representative example. This guide objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the analysis of trimethoprim, a compound characterized by its 3,4,5-trimethoxybenzyl group.

Performance ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Linearity Range 10 - 60 µg/mL[1]100 - 50,000 ng/mL (in plasma)[2]10 - 60 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]> 0.99> 0.999[1]
Limit of Detection (LOD) ~0.1 µg/mL~5.4 - 48.3 µg/kg0.446 µg/mL[1]
Limit of Quantification (LOQ) ~0.5 µg/mL~10.4 - 119.3 µg/kg0.346 µg/mL[1]
Precision (%RSD) < 2%< 15%< 2%[1]
Accuracy (% Recovery) 98 - 102%90.8% - 104.5%95 - 105%[3]
Analysis Run Time ~18 minutes[4][5]~2.5 minutes[4][5]Not Applicable (Direct Measurement)
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity GoodExcellentModerate

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for analytical method cross-validation and a decision-making process for selecting an appropriate analytical technique.

analytical_method_cross_validation_workflow cluster_planning Planning cluster_validation Method Validation cluster_comparison Comparison cluster_reporting Reporting define_analyte Define Analyte & Matrix select_methods Select Analytical Methods for Comparison define_analyte->select_methods validate_method1 Validate Method 1 (e.g., HPLC-UV) select_methods->validate_method1 validate_method2 Validate Method 2 (e.g., LC-MS/MS) select_methods->validate_method2 validate_method3 Validate Method 3 (e.g., UV-Vis) select_methods->validate_method3 compare_data Compare Validation Parameters validate_method1->compare_data validate_method2->compare_data validate_method3->compare_data assess_performance Assess Performance (Accuracy, Precision, etc.) compare_data->assess_performance generate_report Generate Comparison Report assess_performance->generate_report

Workflow for cross-validation of analytical methods.

analytical_method_selection_logic start Start: Define Analytical Needs need_high_sensitivity High Sensitivity Required? start->need_high_sensitivity need_high_selectivity High Selectivity (Complex Matrix)? need_high_sensitivity->need_high_selectivity Yes need_high_throughput High Throughput Required? need_high_sensitivity->need_high_throughput No lcmsms LC-MS/MS need_high_selectivity->lcmsms Yes hplcuv HPLC-UV need_high_selectivity->hplcuv No cost_consideration Cost a Major Constraint? need_high_throughput->cost_consideration Yes need_high_throughput->hplcuv No cost_consideration->hplcuv No uvvis UV-Vis Spectrophotometry cost_consideration->uvvis Yes

Decision tree for analytical method selection.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. This section outlines the experimental protocols for the three compared techniques for the analysis of trimethoprim.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous determination of trimethoprim and sulfamethoxazole in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a C18 analytical column (e.g., 25 cm x 4.6 mm i.d., 5-µm particles), UV detector, and an autosampler.

  • Mobile Phase: A mixture of an aqueous phase (e.g., 0.025 M sodium phosphate) and an organic phase (e.g., acetonitrile with 0.4% triethylamine) in a ratio of approximately 80:20 (v/v).[6]

  • Flow Rate: 1.2 mL/min.[6]

  • Detection: UV detection at 260 nm.[6]

  • Sample Preparation:

    • Prepare a standard stock solution of trimethoprim in a suitable solvent (e.g., methanol).

    • For pharmaceutical formulations, weigh and powder tablets. Dissolve a quantity of the powder equivalent to a known amount of trimethoprim in the mobile phase, sonicate to ensure complete dissolution, and filter the solution before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of varying concentrations (e.g., 10-60 µg/mL) and inject them to construct a calibration curve.[1]

    • Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.

    • Precision: Assessed by repeated injections of a single standard solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of trimethoprim in biological fluids like plasma.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C8 analytical column (e.g., 2.1 mm i.d. x 30 mm length, 3.5 µm particle size) is often used.[2]

  • Mobile Phase: A gradient mobile phase consisting of water with 0.1% (v/v) formic acid and methanol with 0.1% (v/v) formic acid.[2]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for trimethoprim and an internal standard.

  • Sample Preparation (for plasma):

    • To a 10 µL aliquot of the plasma sample, add an internal standard solution in methanol (e.g., 70 µL).[2]

    • Vortex the sample for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.[2]

    • Transfer 25 µL of the supernatant to a 96-well plate containing 75 µL of deionized water for analysis.[2]

  • Validation Parameters: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[2]

UV-Visible Spectrophotometry Method

This is a simple and cost-effective method for the quantification of trimethoprim in pure form and pharmaceutical formulations.

  • Instrumentation: A UV-Visible spectrophotometer with a pair of matched quartz cuvettes.

  • Solvent: Methanol is a suitable solvent for trimethoprim.[1]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for trimethoprim in the chosen solvent (approximately 285 nm in methanol).[1]

    • Prepare a series of standard solutions of trimethoprim in the solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • For pharmaceutical formulations, dissolve a known quantity of the powdered tablet in the solvent, filter the solution, and measure its absorbance. The concentration can then be determined from the calibration curve.

  • Validation Parameters:

    • Linearity: The method should obey Beer's law in the desired concentration range (e.g., 10-60 µg/mL).[1]

    • Accuracy: Assessed by recovery studies of spiked placebo samples.

    • Precision: Determined by repeated measurements of the absorbance of a single standard solution.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data in pharmaceutical analysis. For trimethoxyphenyl derivatives like trimethoprim, the choice of analytical method depends heavily on the specific requirements of the analysis.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace impurity analysis where low detection limits are crucial.[4][5]

  • HPLC-UV offers a robust and reliable alternative for routine quality control of pharmaceutical formulations, providing a good balance between performance and cost.

  • UV-Visible Spectrophotometry , while less selective, provides a simple, rapid, and cost-effective method for the quantification of trimethoprim in bulk drug and simple dosage forms.[1][3]

By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can make informed decisions to select the most suitable analytical method for their specific needs, ensuring data of the highest quality and integrity.

References

A Comparative Guide to Enantiomeric Purity Assessment of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral molecules such as (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. The pharmacological and toxicological profiles of enantiomers can differ significantly, necessitating accurate and robust analytical methods to quantify the enantiomeric excess (e.e.). This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of this compound, a chiral carboxylic acid. The comparison focuses on chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the compared analytical methods for the enantiomeric purity assessment of chiral carboxylic acids, including what can be expected for this compound based on data from structurally similar 2-arylpropionic acids.

Table 1: Comparison of Analytical Methods for Enantiomeric Purity Assessment

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2]Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase.[3][4]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.[5][6][7]
Typical Resolution (Rs) > 1.5 (baseline separation is often achievable)[8]> 1.5 (often higher than HPLC)[4]Dependent on the chemical shift difference (Δδ) and line width.[5]
Analysis Time 10 - 30 minutes[2][8]2 - 10 minutes[4]5 - 15 minutes per sample[6][7]
Limit of Quantification (LOQ) ~0.1% of the minor enantiomer[8]~0.1% of the minor enantiomer[9]~1-5% of the minor enantiomer (can be lower with high-field NMR)[6]
Solvent Consumption High (organic solvents)[9]Low (primarily liquid CO2)[4][9]Low (deuterated solvents)[6][7]
Method Development Can be time-consuming due to the variety of columns and mobile phases.[2]Generally faster method development than HPLC.[3]Requires screening of suitable chiral auxiliaries and optimization of conditions.[5][6][7]
Preparative Scale Feasible but can be expensive and time-consuming.[2]Highly suitable due to faster separations and easier solvent removal.[4]Not applicable for separation, only for analysis.[6][7]

Experimental Protocols

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and robust method for the enantiomeric separation of chiral carboxylic acids.[1][2] Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Amylose or cellulose-based column (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:Isopropanol:TFA in a ratio of 90:10:0.1 (v/v/v). The mobile phase composition may require optimization for the specific column and compound.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times. The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Alternative Method: NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without the need for chromatographic separation.[5][6][7] This method involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA).[10]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Standard NMR tubes.

Reagents:

  • This compound sample

  • Chiral Derivatizing Agent (CDA), e.g., (R)-α-methylbenzylamine.

  • Coupling agent, e.g., N,N'-Dicyclohexylcarbodiimide (DCC).

  • Deuterated chloroform (CDCl3).

Procedure:

  • Derivatization: In a small vial, dissolve the this compound sample (approx. 10 mg) in 1 mL of a suitable solvent like dichloromethane. Add a slight excess of the chiral derivatizing agent, (R)-α-methylbenzylamine, and the coupling agent, DCC. Allow the reaction to proceed to completion to form the diastereomeric amides.

  • Work-up: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent.

  • NMR Analysis: Dissolve the resulting diastereomeric amide mixture in CDCl3 and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. The protons in the diastereomeric products will have slightly different chemical shifts.

  • Quantification: Identify a pair of well-resolved signals corresponding to a specific proton in each diastereomer. Integrate these signals. The enantiomeric excess can be determined from the ratio of the integrals of these signals.

Visualizations

Experimental Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Hexane/IPA/TFA Mixture Column Chiral Stationary Phase Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Quantification Calculate Enantiomeric Excess Chromatogram->Quantification

Caption: Workflow for enantiomeric purity assessment using Chiral HPLC.

Logical Comparison of Analytical Methods

cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Enantiomeric Purity Assessment Enantiomeric Purity Assessment HPLC Chiral HPLC Enantiomeric Purity Assessment->HPLC SFC Chiral SFC Enantiomeric Purity Assessment->SFC NMR Chiral NMR Spectroscopy Enantiomeric Purity Assessment->NMR High Resolution\nEstablished Method High Resolution Established Method HPLC->High Resolution\nEstablished Method Fast Analysis\nGreen Chemistry Fast Analysis Green Chemistry SFC->Fast Analysis\nGreen Chemistry No Separation Needed\nDirect Observation No Separation Needed Direct Observation NMR->No Separation Needed\nDirect Observation

Caption: Key advantages of different methods for enantiomeric purity analysis.

References

Comparative Analysis of Trimethoxyphenyl-Based Tubulin Inhibitors: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trimethoxyphenyl (TMP) based tubulin inhibitors, with a focus on computational molecular docking studies. The trimethoxyphenyl moiety is a recognized pharmacophore essential for interacting with the colchicine binding site on β-tubulin.[1][2] Inhibiting tubulin polymerization disrupts microtubule dynamics, a critical process in cell division, making tubulin an attractive target for anticancer drug development.[1][2][3][4] This guide summarizes quantitative binding data, details a generalized experimental protocol for docking studies, and visualizes key workflows and biological pathways.

Data Presentation: Comparative Docking and Activity Data

The following table summarizes the performance of various trimethoxyphenyl-based compounds from recent studies. It includes their docking scores, which predict binding affinity, and their experimentally determined ability to inhibit tubulin polymerization (IC50 values).

Compound/SeriesScaffold ClassDocking Score (kcal/mol)Key Residue InteractionsTubulin Polymerization Inhibition (IC50)
Compound VI PyridineNot ReportedHydrogen bond with CYS2418.92 nM[5]
Compound 8e 1,3,4-Oxadiazole-13.69 (Highest in series)Not Specified7.95 nM[6]
Compound 8f 1,3,4-Oxadiazole-12.97Not Specified9.81 nM[6]
Compound Vj PyridineNot ReportedHydrogen bond with CYS24110.75 nM[5]
Compound Vc PyridineNot ReportedHydrogen bond with CYS24117.64 nM[5]
Compound 9p Pyridine-10.445Not SpecifiedPotent Inhibition (Concentration-dependent)[4]
Compound 97 2-phenylindoleNot ReportedNot Specified0.79 µM[7]
Compound G13 QuinolineNot ReportedHydrogen bond with Asn10113.5 µM[8]
Combretastatin A-4 (CA-4) Stilbene (Reference)-9.250[4]Not Specified0.54 µM[9]
Colchicine Alkaloid (Reference)Not ReportedBinds near Cysβ241[7]9.85 nM[5] / 2.68 µM[7]

Experimental Protocols: Molecular Docking of Tubulin Inhibitors

This section outlines a generalized, comprehensive protocol for performing molecular docking studies to evaluate the binding of trimethoxyphenyl-based inhibitors to the colchicine site of tubulin. This methodology is synthesized from protocols described in multiple research articles.[6][10][11][12][13]

1. Protein Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of the tubulin protein complexed with a known inhibitor from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4O2B (Tubulin-colchicine complex).[6] Other valid structures include 3UT5, 5LYJ, and 6O5M.[4][11][12]

  • Preparation: Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, Maestro, SYBYL, Discovery Studio).[6][11][12]

  • Cleaning the Structure: Remove water molecules, co-solvents, and any ligands not required for the study. If the structure is a multimer, isolate the relevant αβ-tubulin heterodimer chains for docking.[12]

  • Protonation and Optimization: Add hydrogen atoms to the protein, assign appropriate protonation states for residues at a physiological pH, and assign partial charges using a force field such as AMBER7 FF99 or CHARMM.[12] Minimize the energy of the structure to relieve any steric clashes.

2. Ligand Preparation

  • Structure Generation: Draw the 2D structures of the trimethoxyphenyl-based compounds to be tested using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: Convert the 2D structures into 3D models. Assign proper bond orders and tautomeric states. Perform energy minimization using a suitable force field (e.g., MMFF94). Generate multiple low-energy conformers for each ligand to allow for flexible docking.

3. Receptor Grid Generation

  • Defining the Binding Site: The binding pocket (the "grid box") must be defined to encompass the colchicine binding site at the interface of the α and β subunits.[13]

  • Grid Centering: The grid is typically centered on the coordinates of the co-crystallized ligand (e.g., colchicine in PDB ID: 4O2B) to ensure the docking search is focused on the correct active site.[11][13]

  • Grid Dimensions: A cubic grid with dimensions of approximately 20 Å x 20 Å x 20 Å is generally sufficient to cover the entire colchicine binding pocket.[11]

4. Molecular Docking Simulation

  • Software Selection: Use a validated docking program such as AutoDock, Surflex-Dock, GLIDE, or MOE-Dock.[10][12][14]

  • Execution: Dock the prepared library of ligand conformers into the generated receptor grid. The docking algorithm will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

  • Scoring: The program calculates a binding score (e.g., in kcal/mol) for each pose, which estimates the binding free energy. A more negative score typically indicates a more favorable binding affinity.

5. Analysis and Validation

  • Pose Analysis: Visualize the top-scoring poses for each compound using software like PyMOL or Discovery Studio Visualizer.[6] Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and protein residues (e.g., Cys241, Leu248, Ala316, Val318).[5]

  • Protocol Validation: To validate the docking protocol, the native ligand (the inhibitor from the original crystal structure) is removed and re-docked into the binding site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[6]

Mandatory Visualizations

The following diagrams illustrate the computational workflow for inhibitor discovery and the biological pathway of tubulin inhibition.

G cluster_design In Silico Design & Screening cluster_validation Experimental Validation db Compound Databases (e.g., ZINC, Specs) pharm Pharmacophore Modeling db->pharm Filter dock Molecular Docking (Binding Affinity Prediction) pharm->dock Screen hits Virtual Hit Selection dock->hits Rank & Prioritize synth Chemical Synthesis hits->synth Top Candidates tubulin_assay Tubulin Polymerization Assay synth->tubulin_assay cell_assay Cytotoxicity Assays (e.g., MTT on Cancer Cells) tubulin_assay->cell_assay lead_opt Lead Optimization cell_assay->lead_opt

Caption: Computational workflow for discovering novel tubulin inhibitors.

G cluster_effect Cellular Effect dimer α/β-Tubulin Dimers mt Microtubule (Dynamic Polymer) dimer->mt Polymerization complex Tubulin-Inhibitor Complex inhibitor Trimethoxyphenyl (TMP) Inhibitor inhibitor->dimer Binds to Colchicine Site spindle Mitotic Spindle Failure complex->spindle Disrupts Dynamics arrest G2/M Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanism of action for trimethoxyphenyl-based tubulin inhibitors.

References

Benchmarking (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

This guide provides a comparative analysis of the hypothetical anticancer activity of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. The data for this compound is illustrative to provide a framework for comparison.

Introduction

The trimethoxyphenyl motif is a recurring pharmacophore in the development of novel anticancer agents, known for its presence in compounds that exhibit tubulin polymerization inhibition and cytotoxic effects. This compound is a compound of interest within this chemical class. This guide benchmarks its hypothetical cytotoxic profile against commonly used chemotherapeutic agents to contextualize its potential efficacy and selectivity.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical data) and leading anticancer drugs against a panel of human cancer cell lines. The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability under the specified assay conditions.

CompoundCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast) 15.5 (Hypothetical)
A549 (Lung) 25.2 (Hypothetical)
HCT116 (Colon) 18.9 (Hypothetical)
DoxorubicinMCF-7 (Breast)0.65 - 2.50[1][2]
A549 (Lung)0.4 - >20[1][2][3][4]
HCT116 (Colon)~7.0 (derived from µg/mL)[5]
CisplatinMCF-7 (Breast)~10-20 (highly variable)[6]
A549 (Lung)6.59 - 16.48[7][8]
HCT116 (Colon)~5-15 (highly variable)[9]
PaclitaxelMCF-7 (Breast)~0.005-0.02
A549 (Lung)~0.01-0.05[10]
HCT116 (Colon)~0.004-0.01

Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are sourced from multiple studies and can vary based on experimental conditions such as incubation time and assay method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized to ensure reproducibility and accurate comparison of results.

MTT Assay for Cell Viability and IC50 Determination

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle-treated control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential mechanism of action for a cytotoxic compound that induces apoptosis through the intrinsic (mitochondrial) pathway.

Test Compound Test Compound Cellular Stress Cellular Stress Test Compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by a cytotoxic compound.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a test compound using the MTT assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for determining IC50 values using the MTT assay.

References

Safety Operating Guide

Proper Disposal of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid, ensuring compliance with safety regulations and promoting a secure research environment.

Hazard Profile for Disposal Considerations

Understanding the hazards associated with this compound is the first step in determining the appropriate disposal route. The following table summarizes the key hazard information derived from safety data sheets (SDS).

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must wear the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][2][3] Do not discharge this chemical into drains or the environment.[1][4] The following protocol outlines the standard operating procedure for preparing this chemical for collection by a licensed hazardous waste disposal service.

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.

  • This compound is a solid organic acid. It should be segregated from incompatible materials, such as bases, strong oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.[5]

2. Containerization:

  • Solid Waste:

    • If disposing of the original, unopened, or partially used container, ensure the manufacturer's label is intact and legible.

    • For waste generated from experimental residues (e.g., contaminated filter paper, weighing boats), collect it in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container is in good condition, with a secure, tight-fitting lid.[6]

  • Contaminated Labware:

    • Disposable labware (e.g., gloves, wipes) that is grossly contaminated with this compound should be collected as solid chemical waste.[7]

    • Non-disposable glassware should be decontaminated. The first rinse with a suitable solvent should be collected as liquid chemical waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

3. Labeling:

  • All waste containers must be accurately and clearly labeled.

  • The label should include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical name: This compound . Avoid using chemical formulas or abbreviations.[6]

    • The approximate quantity of the waste.

    • The date when the waste was first added to the container (accumulation start date).

    • The specific hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Use secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[7]

5. Arranging for Disposal:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup from your Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, prevent the further spread of the spill.

  • For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the spilled material or cleaning residues to enter drains or waterways.[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Material for Disposal is_product Is it the original product in its container? start->is_product is_residue Is it experimental residue or contaminated material? is_product->is_residue No check_label Ensure original label is intact. Affix hazardous waste label. is_product->check_label Yes collect_solid Collect in a designated solid waste container. is_residue->collect_solid Yes end End: Proper Disposal is_residue->end No (Consult EH&S) label_container Label container with: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date collect_solid->label_container store Store in a designated satellite accumulation area with secondary containment. check_label->store label_container->store pickup Arrange for pickup by EH&S or licensed contractor. store->pickup pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following safety protocols is crucial to mitigate risks.

Hazard Identification and Classification

Hazard ClassGHS ClassificationSignal WordHazard Statements
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposureCategory 3 (Respiratory system)WarningH335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.Protects against splashes which can cause serious eye damage.[1]
Hands Protective gloves (e.g., Neoprene, Nitrile).Prevents skin contact and subsequent irritation.[1][4]
Body A buttoned, knee-length laboratory coat.Protects skin and personal clothing from spills.[1][4]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a respiratory protective device with a particle filter is required.Prevents inhalation of dust and potential respiratory irritation.[1][3]
Feet Closed-toe shoes.Protects from accidental spills.[1]

Operational Plan: Handling and Storage

Handling:

  • Avoid direct contact with the substance.[3]

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][3]

  • Avoid the formation and spread of dust in the air.[3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, well-ventilated area.[3]

  • Keep the container tightly closed.[2][3]

  • Store in the original packaging.[3]

  • Keep away from strong oxidizing agents and strong acids.[3]

Emergency Procedures

Exposure TypeFirst-Aid Measures
Skin Contact Remove all contaminated clothing immediately. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Spill Cleanup:

  • Evacuate unnecessary personnel and ensure adequate ventilation.

  • Wear appropriate PPE as detailed above.

  • Avoid creating dust.[3]

  • Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]

  • Do not discharge into drains or rivers.[3]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][5]

  • If required by local regulations, neutralize the diluted acid with a weak base (e.g., sodium bicarbonate) to a pH between 5 and 9 before disposal.

  • For larger quantities or if the toxicity of the neutralized product is unknown, the waste must be disposed of as hazardous chemical waste.[4] Collect in a clearly labeled, compatible container with a tightly fitting cap.[4]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Safe Handling Start Start: Handling This compound CheckHazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->CheckHazards SelectGloves Select Hand Protection: Protective Gloves CheckHazards->SelectGloves Skin Contact Hazard SelectEyeFace Select Eye/Face Protection: Safety Goggles / Face Shield CheckHazards->SelectEyeFace Splash Hazard SelectBody Select Body Protection: Lab Coat CheckHazards->SelectBody Spill Hazard SelectRespiratory Select Respiratory Protection: Use in Ventilated Area / Respirator CheckHazards->SelectRespiratory Inhalation Hazard Proceed Proceed with Task Safely SelectGloves->Proceed SelectEyeFace->Proceed SelectBody->Proceed SelectRespiratory->Proceed

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

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